(R)-ND-336
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H17NO3S2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine |
InChI |
InChI=1S/C16H17NO3S2/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15/h1-8,15H,9-11,17H2/t15-/m1/s1 |
InChI 键 |
GRRDUDJQILRRES-OAHLLOKOSA-N |
产品来源 |
United States |
Foundational & Exploratory
(R)-ND-336: A Deep Dive into the Selective Inhibition of Matrix Metalloproteinase-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and experimental validation of (R)-ND-336, a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9). This document synthesizes key findings to serve as a resource for professionals in pharmacology and drug development.
Introduction: The Role of MMP-9 in Pathology and the Rationale for Selective Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. While essential for normal physiological processes like tissue remodeling and wound healing, dysregulation of MMP activity is implicated in various pathologies. In the context of chronic wounds, such as diabetic foot ulcers (DFUs), the roles of different MMPs are distinct and often opposing. MMP-8 (collagenase-2) is considered beneficial for wound repair, whereas elevated levels of active MMP-9 (gelatinase B) are detrimental, contributing to persistent inflammation and preventing healing.[1][2][3]
The pathological excess of MMP-9 in DFUs sustains inflammation and degrades newly formed tissue, making it a prime therapeutic target.[1][2] The ideal therapeutic strategy involves selectively inhibiting the detrimental MMP-9 without affecting the beneficial activity of MMP-8.[1][4] this compound has emerged as a leading candidate, demonstrating high selectivity and efficacy in preclinical models.[1][4]
Core Mechanism of Action of this compound on MMP-9
This compound functions as a mechanism-based, slow-binding inhibitor of MMP-9.[1][2][5] Its unique mode of action confers both high potency and remarkable selectivity.
-
Mechanism-Based Inhibition: The inhibitory process is initiated by the glutamate (B1630785) residue (Glu-404) within the MMP-9 active site. This residue abstracts an alpha proton from the sulfone group of this compound.[5] This leads to the opening of the inhibitor's thiirane (B1199164) ring, forming a thiolate.[5]
-
Tight-Binding Coordination: The resulting thiolate then coordinates tightly with the catalytic zinc ion (Zn²⁺) in the MMP-9 active site.[5]
-
Slow-Binding Kinetics and Long Residence Time: This tight-binding interaction is characterized by a very slow reversal rate. This compound exhibits a long residence time of approximately 300 minutes while bound to MMP-9.[4][5][6] This prolonged engagement ensures sustained inhibition of the enzyme's activity. In stark contrast, its interaction with MMP-8 is weak and transient, with a residence time of less than a second.[1][4][5]
This profound difference in residence time is a critical factor in the drug's high selectivity, which is estimated to be 450-fold for MMP-9 over MMP-8 based on Ki values.[1][2]
Downstream Physiological Effects of MMP-9 Inhibition
By selectively inhibiting MMP-9, this compound triggers a cascade of beneficial physiological changes that promote the transition from a chronic, non-healing wound state to an acute, healing one.[6]
-
Reduced Inflammation: this compound mitigates inflammation by decreasing the infiltration of macrophages into the wound site.[4][6] Macrophages are a primary source of MMP-9 in chronic wounds.[6] The inhibitor also leads to a reduction in pro-inflammatory mediators, including nuclear factor kappa beta (NF-κβ) and Interleukin-6 (IL-6).[4][6]
-
Decreased Oxidative Stress: Treatment with this compound has been shown to decrease the levels of reactive oxygen species (ROS), which contribute to tissue damage and impair healing.[1][2][4]
-
Enhanced Angiogenesis: The inhibition of MMP-9 promotes angiogenesis, the formation of new blood vessels. This is evidenced by an increase in the levels of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, in treated wounds.[4][6]
Quantitative Data Summary
The inhibitory profile of this compound and its metabolites has been extensively characterized. The following tables summarize the key quantitative metrics.
Table 1: Inhibitory Potency and Selectivity of this compound
| Parameter | Target MMP | Value | Reference(s) |
| Ki (Inhibition Constant) | MMP-9 | 19 ± 3 nM | [4][5][6] |
| MMP-8 | 8590 ± 230 nM | [4][5][6] | |
| MMP-2 | 127 nM | [7] | |
| MMP-14 | 119 nM | [7] | |
| Other MMPs | >100 µM | [7] | |
| Residence Time (1/k_off) | MMP-9 | 300 ± 1 min | [4][5][6] |
| MMP-8 | < 1 second | [1][4][5] | |
| Selectivity (Ki MMP-8 / Ki MMP-9) | - | ~450-fold | [1][2] |
| IC50 (Cytotoxicity) | - | 143 µM | [7] |
| Therapeutic Index (IC50 / Ki MMP-9) | - | ~7530 | [7] |
Table 2: MMP-9 Inhibitory Activity of this compound Metabolites
| Metabolite | Description | MMP-9 Inhibition | Reference(s) |
| M1 | N-acetylated this compound (rats only) | IC50 > 100 µM | [8] |
| M2 | Hydroxymethyl derivative | Ki = 390 nM | [8] |
| M3 | Carboxylic acid derivative | IC50 > 100 µM | [8] |
Note: The metabolites of this compound are significantly poorer inhibitors of MMP-9 than the parent compound, indicating that the drug's activity is primarily attributable to its original form.[8]
Key Experimental Protocols
The mechanism and efficacy of this compound were elucidated through a series of robust experimental models.
5.1 In-situ Zymography
This technique is used to visualize and localize proteolytic activity directly within tissue sections.
-
Objective: To assess the activity of MMP-9 and MMP-8 in wound tissue following treatment.
-
Methodology:
-
Wound tissue samples are frozen, sectioned, and mounted on microscope slides.
-
Sections are incubated with a fluorogenic substrate. Dye-quenched (DQ)-gelatin is used as a substrate for gelatinases like MMP-9, while DQ-collagen is used for collagenases like MMP-8.[9]
-
Active MMPs in the tissue cleave the substrate, releasing the fluorescent dye from its quencher.
-
The resulting fluorescence, which is proportional to enzyme activity, is visualized using fluorescence microscopy.[5][6] Green fluorescence indicates areas of proteolytic activity.[5][6]
-
Nuclear counterstaining (e.g., with DAPI) is often used to visualize cell nuclei and provide tissue context.[5]
-
-
Outcome: Studies show that this compound treatment leads to a complete absence of green fluorescence in DQ-gelatin assays, indicating potent inhibition of MMP-9 activity in vivo.[5][6] Conversely, MMP-8 activity (visualized with DQ-collagen) remains unaffected by the treatment.[5][6]
5.2 Diabetic Mouse Model of Wound Healing
This in vivo model is critical for evaluating the therapeutic efficacy of this compound in a clinically relevant context.
-
Objective: To determine the effect of topical this compound on the rate and quality of wound closure in diabetic subjects.
-
Methodology:
-
Animal Model: Genetically diabetic mice (e.g., female db/db mice, 8-weeks old) are used.[7]
-
Wound Creation: A full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsal side of the mouse.[4]
-
Infection (Optional): To mimic the clinical condition of infected DFUs, the wound may be inoculated with a bacterial strain, such as Staphylococcus epidermidis.[4][6]
-
Treatment: Wounds are treated topically once a day with this compound (e.g., 10-50 µ g/wound/day ), vehicle control, or a comparator drug.[4][5][7]
-
Analysis:
-
Wound area is measured at regular intervals (e.g., days 1, 7, 10, 14, 21) to determine the rate of closure.[5][6]
-
At the end of the study, wound tissue is harvested for histological analysis (e.g., H&E staining to assess re-epithelialization) and in-situ zymography.[4][6]
-
Biochemical markers like VEGF and IL-6 can be quantified from wound lysates using ELISA.[6]
-
-
-
Outcome: this compound, alone or in combination with antibiotics, significantly accelerates wound healing and promotes complete re-epithelialization compared to vehicle-treated controls.[4][6][10]
5.3 MMP Inhibition and Kinetics Assays
Standard enzymatic assays are employed to determine the inhibitory constants (Ki) and kinetics of this compound.
-
Objective: To quantify the potency and mode of inhibition of this compound against purified MMPs.
-
Methodology:
-
Enzyme Activation: Latent pro-MMPs are activated. For example, using APMA (amino-phenyl mercuric acetate).[11]
-
Reaction Setup: Recombinant human MMP-9 (or other MMPs) is incubated with varying concentrations of the inhibitor (this compound) in an assay buffer (e.g., Tris-based buffer containing CaCl2).[11][12]
-
Substrate Addition: A FRET-based fluorogenic peptide substrate is added to the enzyme-inhibitor mixture.[12]
-
Kinetic Measurement: The increase in fluorescence, resulting from the substrate's cleavage, is measured over time using a fluorescence plate reader (e.g., Ex/Em = 325/393 nm).[12]
-
Data Analysis: Reaction rates are calculated from the linear phase of the kinetic curve. Ki values and inhibition modality (e.g., competitive, non-competitive, slow-binding) are determined by fitting the data to appropriate enzyme kinetic models.[13]
-
Conclusion
This compound is a highly specialized molecular tool engineered for the potent and selective inhibition of MMP-9. Its mechanism-based, slow-binding action results in a prolonged and specific blockade of detrimental MMP-9 activity, while sparing the beneficial function of MMP-8. Preclinical data robustly support its role in reducing inflammation, mitigating oxidative stress, and promoting angiogenesis, ultimately leading to accelerated healing of chronic wounds. The comprehensive quantitative and experimental evidence positions this compound as a promising therapeutic candidate for diabetic foot ulcers and other pathologies driven by elevated MMP-9 levels.
References
- 1. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of aclerastide in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (R)-ND-336: A Technical Guide to a Selective MMP-9 Inhibitor for Diabetic Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of (R)-ND-336, a potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound, particularly in the context of diabetic foot ulcers (DFUs) and other inflammatory conditions.
Introduction: The Challenge of Diabetic Wound Healing and the Role of MMP-9
Diabetic foot ulcers are a severe complication of diabetes, often leading to chronic wounds that are recalcitrant to healing. A key pathological feature of these non-healing wounds is the persistent inflammatory state and excessive degradation of the extracellular matrix (ECM). Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, has been identified as a major contributor to the pathology of DFUs. In diabetic wounds, MMP-9 levels are significantly elevated, leading to the breakdown of essential ECM components, growth factors, and cytokines, thereby impairing the natural healing process. While some MMPs, like MMP-8, play a beneficial role in wound repair, the overexpression of MMP-9 is detrimental. This has led to the pursuit of selective MMP-9 inhibitors as a promising therapeutic strategy.
Discovery of this compound: A Selective and Potent Inhibitor
This compound was discovered through a focused effort to develop a potent and highly selective inhibitor of MMP-9, while sparing other MMPs, particularly the beneficial MMP-8. The development of this compound represents a significant advancement over broad-spectrum MMP inhibitors, which have failed in clinical trials due to off-target effects. This compound is the (R)-enantiomer of the racemic compound ND-336 and has demonstrated superior efficacy and selectivity.
Mechanism of Action
This compound is a slow-binding inhibitor of MMP-9. Its mechanism of action involves a unique interaction with the active site of the enzyme. The thiirane (B1199164) moiety of this compound is believed to undergo a ring-opening reaction upon binding to the catalytic zinc ion in the MMP-9 active site. This results in a tightly bound complex with a long residence time, effectively inactivating the enzyme. This slow-binding nature contributes to its potent and sustained inhibitory effect on MMP-9.
The selective inhibition of MMP-9 by this compound leads to a cascade of beneficial downstream effects in the context of diabetic wound healing. By reducing the excessive proteolytic activity of MMP-9, this compound helps to preserve the integrity of the ECM, reduce inflammation, and promote a cellular environment conducive to healing.
Signaling Pathway of this compound in Diabetic Wound Healing
Caption: Signaling pathway illustrating the role of MMP-9 in diabetic wound pathology and the therapeutic intervention with this compound.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | Ki (nM) | Inhibition Type | Residence Time (min) |
| MMP-9 | 19 ± 3 | Slow-binding | 300 ± 1 |
| MMP-8 | 8590 ± 230 | Noncompetitive | Seconds |
| MMP-2 | 127 | - | - |
| MMP-14 | 119 | - | - |
| Other MMPs | >100,000 | - | - |
Data compiled from multiple sources.
Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC50 (μM) |
| CYP1A2 | 7.9 |
| CYP2C8 | 39.0 |
| CYP2C9 | 3.1 |
| CYP2C19 | 3.5 |
| CYP3A4/A5 | >50 |
| CYP2D6 | >50 |
These concentrations are unlikely to be achieved in systemic circulation after topical administration.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| AUC (topical administration) | 1.3 μM·min |
| AUC (intravenous administration) | 35 μM·min |
| AUCtop/AUCiv ratio | 3.7% |
Minimal systemic absorption is observed after topical administration in db/db mice.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for the synthesis of this compound and key biological assays.
Synthesis of this compound
The enantiomerically pure synthesis of this compound has been reported by Nguyen et al. in the Journal of Medicinal Chemistry (2018, 61, 19, 8825-8837). While the full, detailed experimental protocol and characterization data are provided in the supporting information of the original publication, a general overview of the synthetic approach is presented here. The synthesis involves a multi-step sequence starting from commercially available materials. Key steps include the stereoselective synthesis of the thiirane ring and the subsequent coupling with the sulfonyl chloride moiety.
Note: Access to the full supplementary information of the referenced journal article is recommended for a complete and detailed synthetic protocol.
In Vitro MMP Inhibition Assay
The inhibitory activity of this compound against various MMPs is determined using a fluorogenic substrate assay.
Workflow for MMP Inhibition Assay
Caption: General workflow for determining the inhibitory activity of this compound against MMPs.
Protocol:
-
Recombinant human MMP enzymes are activated according to the manufacturer's instructions.
-
A solution of the fluorogenic substrate specific for the MMP being tested is prepared in an appropriate assay buffer.
-
Serial dilutions of this compound are prepared.
-
The activated MMP enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a 96-well plate.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a fluorescence plate reader.
-
Initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
IC50 values are determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Further kinetic studies are performed to determine the inhibition constant (Ki) and the mode of inhibition.
In Vitro CYP Inhibition Assay
The potential for drug-drug interactions is assessed by evaluating the inhibitory effect of this compound on major cytochrome P450 (CYP) isoforms.
Protocol:
-
Recombinant human CYP enzymes are incubated with a specific probe substrate and varying concentrations of this compound.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Following incubation at 37°C, the reaction is terminated, and the formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
The IC50 value for each CYP isoform is calculated by determining the concentration of this compound that causes a 50% reduction in metabolite formation compared to the vehicle control.
Preclinical Efficacy in Diabetic Wound Healing Models
The therapeutic potential of this compound has been demonstrated in preclinical models of diabetic wound healing. Topical application of this compound has been shown to significantly accelerate wound closure in diabetic mice. The beneficial effects are attributed to the complete and selective inhibition of MMP-9 in the wound bed, which leads to reduced inflammation, decreased levels of reactive oxygen species (ROS), and increased angiogenesis, as evidenced by elevated levels of vascular endothelial growth factor (VEGF).
Metabolism of this compound
In vitro metabolism studies using liver S9 fractions from various species, including humans, have shown that this compound is metabolized primarily by monoamine oxidase (MAO) through oxidative deamination of the aminomethyl group. This leads to the formation of an intermediate aldehyde, which is subsequently reduced to an alcohol metabolite (M2) or oxidized to a carboxylic acid metabolite (M3). A minor N-acetylation pathway (M1) has been observed in rats. Importantly, all major metabolites are significantly less active as MMP-9 inhibitors compared to the parent compound.
Metabolic Pathway of this compound
(R)-ND-336: A Targeted Approach to Diabetic Foot Ulcer Resolution
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Diabetic foot ulcers (DFUs) represent a significant and growing unmet medical need, frequently leading to severe complications, including lower-limb amputations. The pathophysiology of DFUs is complex, characterized by a persistent inflammatory state that impairs the natural wound healing cascade. Recent research has identified Matrix Metalloproteinase-9 (MMP-9) as a key detrimental factor in the chronicity of these wounds. (R)-ND-336 is a novel, potent, and highly selective small-molecule inhibitor of MMP-9 that has demonstrated significant promise in preclinical models of diabetic wound healing. This document provides a comprehensive technical overview of the role of this compound in DFU research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the underlying biological pathways.
The Role of Matrix Metalloproteinases in Diabetic Wound Healing
The healing of diabetic wounds is often stalled in the inflammatory phase. A critical imbalance between tissue-degrading enzymes and their inhibitors contributes to this pathology.
-
MMP-9: A Detrimental Role: In diabetic wounds, the activity of MMP-9 is significantly elevated.[1][2] Active MMP-9 degrades essential components of the extracellular matrix, sustains inflammation, and ultimately prevents the wound from progressing to the proliferative and remodeling phases of healing.[2][3][4] Studies have shown that the levels of active MMP-9 are substantially higher in more severe and infected human DFUs compared to non-diabetic controls.[1][5]
-
MMP-8: A Beneficial Role: In contrast, MMP-8 plays a constructive role in wound repair.[1][6] It is involved in the normal remodeling of the extracellular matrix, a process essential for tissue regeneration.[2][4] Selective inhibition of MMP-8 has been shown to delay diabetic wound healing, while the exogenous application of recombinant MMP-8 accelerates it.[5][7]
This differential role of MMP-8 and MMP-9 underscores the need for a highly selective MMP-9 inhibitor for the effective treatment of DFUs.[2][4]
This compound: A Selective MMP-9 Inhibitor
This compound is a small molecule designed for high potency and selectivity against MMP-9.[6][8] Its mechanism of action is based on slow-binding inhibition, with a long residence time on the MMP-9 enzyme, effectively neutralizing its detrimental activity in the wound bed.[4][7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target | Ki (nM) | Selectivity vs. MMP-8 | Reference |
| This compound | MMP-9 | 19 ± 3 | ~450-fold | [4][10] |
| MMP-8 | 8590 ± 230 | [5][10][11] | ||
| MMP-2 | 127 | [9] | ||
| MMP-14 | 119 | [9] | ||
| (R,S)-ND-336 | MMP-9 | 150 ± 10 | ~51-fold | [7] |
| MMP-8 | 7700 ± 100 | [7] | ||
| (S)-ND-336 | MMP-9 | - | ~11-fold | [4] |
| (R,S)-ND-322 | MMP-9 | 870 ± 110 | ~3-fold | [7] |
| MMP-8 | 2600 ± 400 | [7] |
Table 2: Efficacy in Infected Diabetic Mouse Model (Wound Healing)
| Treatment Group | Day 10 (p-value vs. Vehicle) | Day 14 (p-value vs. Vehicle) | Day 21 (p-value vs. Vehicle) | Reference |
| This compound | 0.033 | 0.036 | <0.049 | [5] |
| Linezolid | - | - | - | [5] |
| This compound + Linezolid | 0.00002 | 0.037 | 0.008 | [5] |
Table 3: Effects on Angiogenesis and Bacterial Load in Infected Wounds
| Treatment Group | Change in VEGF Levels (Day 10) | Bacterial Reduction (log10 CFU/wound) | Reference |
| This compound | Increased (p = 0.043) | 0.69 (not significant) | [5] |
| Linezolid | No difference | 1.94 (p = 0.04) | [5] |
| This compound + Linezolid | Increased (p = 0.038) | 2.01 (p = 0.03) | [5] |
Table 4: Drug-Drug Interaction Potential (Cytochrome P450 Inhibition)
| CYP Enzyme | IC50 (μM) | Reference |
| CYP1A2 | 7.9 | [5][11] |
| CYP2C8 | 39.0 | [5][11] |
| CYP2C9 | 3.1 | [5][11] |
| CYP2C19 | 3.5 | [5][11] |
| CYP3A4/A5 | No inhibition | [5][11] |
| CYP2D6 | No inhibition | [5][11] |
Signaling Pathways and Mechanism of Action
This compound promotes wound healing through a multi-faceted mechanism centered on the selective inhibition of MMP-9. This action initiates a cascade of positive downstream effects that shift the wound environment from a chronic inflammatory state to a pro-healing state.
As depicted in Figure 1, this compound's selective inhibition of MMP-9 leads to a reduction in inflammation, reactive oxygen species (ROS), and NF-κβ levels.[2][5] This, in turn, promotes angiogenesis, as evidenced by increased levels of Vascular Endothelial Growth Factor (VEGF).[5] Crucially, this compound spares the activity of the beneficial MMP-8, allowing for the natural repair mechanisms of the body to proceed.[2][5]
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in well-established animal models of diabetic wound healing.
Diabetic Mouse Wound Healing Model
-
Animal Model: Genetically diabetic db/db mice are commonly used as they mimic many of the features of human type 2 diabetes and impaired wound healing.
-
Wound Creation: A full-thickness excisional wound is created on the dorsal side of the mouse, typically using a sterile biopsy punch.[4]
-
Infection Model: To simulate infected DFUs, a known quantity of a clinically relevant bacterium, such as Staphylococcus epidermidis, is applied to the wound bed.[5]
-
Treatment Administration: this compound is typically formulated as a topical gel and applied directly to the wound.[4] Treatment groups often include a vehicle control and sometimes a positive control or combination therapy (e.g., an antibiotic like linezolid).[5]
-
Efficacy Assessment: Wound healing is quantified by measuring the wound area at regular intervals. At the end of the study, wound tissue is harvested for further analysis.
-
Histological Analysis: Hematoxylin and eosin (B541160) (H&E) staining is used to assess the degree of re-epithelialization and overall tissue morphology.[11]
-
In-situ Zymography: This technique is used to visualize and quantify the activity of specific MMPs (like MMP-9 and MMP-8) directly within the tissue sections.[7]
-
Proteomics: Advanced proteomic techniques, often coupled with affinity resins that specifically capture active MMPs, are used to identify and quantify the levels of different MMPs in the wound tissue.[1]
Future Directions and Clinical Potential
The robust preclinical data for this compound strongly support its potential as a novel therapeutic for diabetic foot ulcers.[3][8] Having successfully undergone toxicological testing, this compound is advancing towards human clinical trials.[3] A Pre-Investigational New Drug (Pre-IND) meeting with the FDA is underway.[3] The development of this compound is being supported by SalvePeds, which will sponsor the Investigational New Drug (IND) application and subsequent clinical trials.[3] If successful, this compound could become a first-in-class topical treatment that specifically targets the underlying pathology of impaired healing in DFUs, potentially reducing amputation rates and improving the quality of life for millions of diabetic patients.[3]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New finding offers hope for diabetic wound healing | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
(R)-ND-336: A Potent and Selective MMP-9 Inhibitor for the Treatment of Diabetic Foot Ulcers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of (R)-ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9). The document details its mechanism of action, binding kinetics, preclinical efficacy, and the experimental protocols utilized for its characterization. This information is intended to support further research and development of this compound as a potential therapeutic agent for diabetic foot ulcers (DFUs).
Introduction
Diabetic foot ulcers are a severe complication of diabetes, often leading to infection, hospitalization, and lower-limb amputation.[1] A key pathological feature of non-healing DFUs is the excessive activity of matrix metalloproteinase-9 (MMP-9).[1][2] MMP-9 is a zinc-dependent endopeptidase that degrades components of the extracellular matrix (ECM), impairing the normal wound healing process.[2] While some MMPs, such as MMP-8, are beneficial for wound repair, elevated levels of active MMP-9 are detrimental.[1][3] this compound is a small molecule inhibitor designed to selectively target and inhibit the catalytic activity of MMP-9, thereby restoring the balance of ECM remodeling and promoting the healing of diabetic wounds.[4][5]
Pharmacological Properties of this compound
This compound is a potent, selective, and slow-binding inhibitor of MMP-9.[4][5] Its pharmacological profile has been characterized through a series of in vitro and in vivo studies, the results of which are summarized below.
Binding Affinity and Selectivity
This compound exhibits high affinity for MMP-9 with a long residence time, indicating a stable and prolonged inhibitory effect.[5][6] Its selectivity for MMP-9 over other MMPs, particularly the beneficial MMP-8, is a key characteristic that underscores its therapeutic potential.[3][4]
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. MMP-9 | Residence Time |
| MMP-9 | 19 nM[4][6] | - | 300 min[4][6] |
| MMP-8 | 8,590 nM[3][4] | 450-fold[4] | Seconds[3] |
| MMP-2 | 127 nM[6] | 6.7-fold | Not Reported |
| MMP-14 | 119 nM[6] | 6.3-fold | Not Reported |
In Vivo Efficacy
Preclinical studies in diabetic mouse models of wound healing have demonstrated the efficacy of topically applied this compound in accelerating wound closure.[1][2] Treatment with this compound has been shown to be more effective than becaplermin, the only FDA-approved drug for DFUs.[2][4]
| Animal Model | Treatment | Dosage | Outcome |
| Diabetic (db/db) mice | This compound Gel (0.05% and 0.1%) | 50 µ g/wound/day for 14 days | Accelerated wound healing, superior to becaplermin.[4][6] |
| Infected Diabetic (db/db) mice | This compound | 50 µ g/wound/day | Accelerated wound healing and complete inhibition of MMP-9.[6] |
| Infected Diabetic (db/db) mice | This compound + Linezolid | Not specified | Further acceleration of wound healing compared to either agent alone.[3] |
Off-Target Activity and Drug-Drug Interactions
This compound has been evaluated for off-target effects and potential drug-drug interactions. It shows weak inhibition of a limited number of other proteases and some cytochrome P450 enzymes at concentrations unlikely to be achieved with topical administration.[3][4]
| Target | Inhibition | IC50/Ki |
| Cathepsin-L | Poor | 5.9 µM[4] |
| Cathepsin-B | Poor | 6.2 µM[4] |
| CYP1A2 | Yes | 7.9 µM[3] |
| CYP2C9 | Yes | 3.1 µM[3] |
| CYP2C19 | Yes | 3.5 µM[3] |
| CYP2C8 | Yes | 39.0 µM[3] |
| CYP3A4/A5 | No Inhibition | -[3] |
| CYP2D6 | No Inhibition | -[3] |
Mechanism of Action and Signaling Pathway
In diabetic foot ulcers, chronic inflammation leads to an overproduction of MMP-9.[1] This excess MMP-9 degrades the extracellular matrix, preventing cell migration and tissue regeneration, thus halting the healing process. This compound acts as a mechanism-based, slow-binding inhibitor of MMP-9.[4][5] It specifically binds to the active site of MMP-9, effectively blocking its enzymatic activity.[5] This inhibition allows the beneficial effects of other MMPs, like MMP-8, to proceed, leading to reduced inflammation, increased angiogenesis, and restoration of the normal wound healing cascade.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of Active MMPs using Batimastat Affinity Resin
This protocol describes the enrichment and subsequent identification and quantification of active MMPs from tissue samples using a batimastat-based affinity resin coupled with mass spectrometry.
Materials:
-
Batimastat-Sepharose affinity resin
-
Tissue homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
Wash buffer (e.g., homogenization buffer with 0.1% Triton X-100)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Trypsin solution (for on-bead or in-solution digestion)
-
Reagents for mass spectrometry (e.g., acetonitrile, formic acid)
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Affinity Resin Incubation: Add the tissue lysate to the batimastat-Sepharose resin and incubate with gentle rotation at 4°C for a specified time (e.g., 2-4 hours) to allow active MMPs to bind to the resin.
-
Washing: Pellet the resin by centrifugation and wash extensively with wash buffer to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound active MMPs from the resin using the elution buffer. Immediately neutralize the eluate with the neutralization buffer.
-
On-Bead Digestion: Alternatively, perform on-bead digestion of the captured proteins with trypsin directly on the resin.
-
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins or the digested peptides for mass spectrometry analysis. This typically involves reduction, alkylation, and further tryptic digestion (for eluted proteins), followed by desalting.
-
Mass Spectrometry and Data Analysis: Analyze the peptide samples by LC-MS/MS. Identify and quantify the peptides corresponding to different MMPs using appropriate proteomics software.
In Situ Zymography for MMP Activity
This protocol details the localization of MMP gelatinase (MMP-2 and MMP-9) and collagenase (MMP-8) activity in tissue sections.
Materials:
-
Frozen tissue sections
-
DQ-gelatin (for gelatinase activity) or DQ-collagen (for collagenase activity)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2)
-
Mounting medium with DAPI
Procedure:
-
Tissue Section Preparation: Prepare fresh frozen tissue sections on microscope slides.
-
Substrate Incubation: Overlay the tissue sections with the DQ-gelatin or DQ-collagen substrate diluted in the reaction buffer.
-
Incubation: Incubate the slides in a humidified, dark chamber at 37°C for a period of time (e.g., 2-4 hours) to allow for enzymatic degradation of the substrate.
-
Washing and Mounting: Gently wash the slides with PBS to remove excess substrate. Mount the slides with a coverslip using mounting medium containing DAPI for nuclear counterstaining.
-
Microscopy: Visualize the fluorescence using a fluorescence microscope. Areas of enzymatic activity will appear as bright fluorescent signals.
Diabetic Mouse Model of Wound Healing
This protocol describes the creation of full-thickness excisional wounds in diabetic (db/db) mice and the subsequent treatment with this compound.
Materials:
-
Diabetic (db/db) mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (e.g., biopsy punch, scissors, forceps)
-
Topical formulation of this compound or vehicle control
-
Wound dressing (e.g., Tegaderm)
-
Calipers or imaging system for wound measurement
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the dorsal surface.
-
Wound Creation: Create one or more full-thickness excisional wounds on the back of the mouse using a biopsy punch (e.g., 6-8 mm diameter).
-
Treatment Application: Apply the topical formulation of this compound or the vehicle control directly to the wound bed.
-
Dressing: Cover the wound with a semi-occlusive dressing.
-
Wound Monitoring: At specified time points (e.g., daily or every other day), remove the dressing, photograph the wound, and measure the wound area using calipers or an imaging software.
-
Data Analysis: Calculate the percentage of wound closure over time for each treatment group.
Experimental and Analytical Workflow
The evaluation of this compound involves a multi-step process, from preclinical models to detailed molecular analysis.
Conclusion
This compound is a promising therapeutic candidate for the treatment of diabetic foot ulcers due to its potent and selective inhibition of MMP-9. The preclinical data strongly support its mechanism of action and demonstrate its efficacy in accelerating wound healing in relevant animal models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound. Further studies, including clinical trials, are warranted to establish its safety and efficacy in human patients.[1]
Mechanism of this compound Inhibition of MMP-9
The inhibitory mechanism of this compound on MMP-9 is a key aspect of its pharmacological action.
References
- 1. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of matrix metalloproteinases by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and Purification of Matrix Metalloproteinases in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Role of MMP-9 in Wound Healing and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical and complex role in tissue remodeling during both physiological and pathological processes. Its timely and controlled expression is essential for normal wound healing, facilitating extracellular matrix (ECM) degradation, cell migration, and angiogenesis. However, dysregulated and excessive MMP-9 activity is a hallmark of various pathologies, including chronic non-healing wounds, cancer progression and metastasis, cardiovascular diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the multifaceted functions of MMP-9, detailing its involvement in wound repair and various disease states. We present quantitative data on MMP-9 levels in different clinical contexts, detailed experimental protocols for its analysis, and visualizations of key signaling pathways that regulate its expression and activity. Understanding the intricate mechanisms governing MMP-9 is paramount for the development of targeted therapeutic strategies.
The Dichotomous Role of MMP-9 in Wound Healing
The process of wound healing is a highly orchestrated series of overlapping phases: hemostasis, inflammation, proliferation, and remodeling. MMP-9 is intimately involved in all stages, with its expression and activity tightly regulated.
1.1. Physiological Wound Healing: A Controlled Remodeler
In acute wounds, MMP-9 is transiently expressed by inflammatory cells, keratinocytes, and fibroblasts. Its primary functions include:
-
ECM Degradation: MMP-9 degrades components of the ECM, such as type IV collagen (a major component of basement membranes) and fibronectin, which is crucial for clearing debris and allowing for cell migration.[1]
-
Keratinocyte Migration: By breaking down the basement membrane, MMP-9 facilitates the migration of keratinocytes from the wound edges to re-epithelialize the wound.[2]
-
Angiogenesis: MMP-9 contributes to the formation of new blood vessels by releasing pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) from the ECM.[2][3]
-
Inflammatory Modulation: MMP-9 can process cytokines and chemokines, influencing the inflammatory response.[1]
1.2. Pathological Wound Healing: An Agent of Destruction
In chronic wounds, such as diabetic foot ulcers, venous leg ulcers, and pressure ulcers, the expression and activity of MMP-9 are persistently elevated.[4][5] This excessive proteolytic activity contributes to the non-healing state through:
-
Excessive ECM Degradation: Continuous degradation of newly synthesized ECM prevents the formation of a stable wound bed for cell attachment and proliferation.[6]
-
Growth Factor and Receptor Degradation: MMP-9 can degrade essential growth factors and their receptors, impairing the signaling required for healing.
-
Prolonged Inflammation: Elevated MMP-9 levels are associated with a sustained inflammatory response, creating a vicious cycle of tissue damage.[5][7]
Quantitative Analysis of MMP-9 in Clinical Samples
The concentration of MMP-9 in various biological fluids can serve as a biomarker for disease activity and prognosis. The following tables summarize quantitative data from different studies.
Table 1: MMP-9 Levels in Wound Fluids
| Sample Type | Condition | MMP-9 Concentration | Reference |
| Wound Fluid | Diabetic Foot Ulcers (Poor Healers) | Pro-MMP-9: 4.73 ± 4.47 µg/ml; Active MMP-9: 1.87 ± 3.19 µg/ml | [5] |
| Wound Fluid | Diabetic Foot Ulcers (Good Healers) | Pro-MMP-9: lower than poor healers; Active MMP-9: 1.32 ± 1.97 µg/ml | [5] |
| Wound Fluid | Diabetic Foot Ulcers (Wagner grades 1-2) | 7-fold higher than non-diabetic controls | [6] |
| Wound Fluid | Diabetic Foot Ulcers (Wagner grades 3-4) | 34-fold higher than non-diabetic controls | [6] |
Table 2: MMP-9 Levels in Synovial Fluid and Plasma in Arthritis
| Sample Type | Condition | MMP-9 Concentration (ng/mL) | Reference |
| Synovial Fluid | Rheumatoid Arthritis (RA) | 16.17 ± 12.25 | [8][9] |
| Synovial Fluid | Osteoarthritis (OA) | 0.75 ± 0.53 | [8][9] |
| Synovial Fluid | RA (Erosive) | 18.43 ± 12.87 | [8][9] |
| Synovial Fluid | RA (Non-Erosive) | 9.36 ± 7.72 | [8][9] |
| Plasma | Rheumatoid Arthritis (RA) | 19.26 ± 7.54 | [8][9] |
| Plasma | Osteoarthritis (OA) | 14.57 ± 3.11 | [8][9] |
Table 3: MMP-9 Levels in Respiratory Diseases
| Sample Type | Condition | MMP-9 Concentration | Reference |
| Sputum | COPD (Exacerbation) | Median: 17.1 µg/g | [4] |
| Sputum | COPD (Stable) | Median: 10.5 µg/g | [4] |
| BALF | COPD (Exacerbation) | Increased by 62% compared to stable | [10] |
| Serum | COPD | Median: 535 ng/ml | [11] |
| Serum | Non-COPD | Median: 505 ng/ml | [11] |
MMP-9 in Disease Pathogenesis
Beyond wound healing, aberrant MMP-9 activity is implicated in a wide range of diseases.
3.1. Cancer
In oncology, elevated MMP-9 expression is often correlated with poor prognosis, increased tumor invasion, and metastasis.[12][13] MMP-9 facilitates cancer progression by:
-
ECM Degradation: Breaking down the basement membrane and interstitial matrix, allowing tumor cells to invade surrounding tissues.[13]
-
Angiogenesis: Promoting the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]
-
Release of Growth Factors: Liberating ECM-sequestered growth factors that stimulate tumor growth.
-
Metastatic Niche Formation: Contributing to the preparation of distant sites for the arrival of metastatic cells.[14]
3.2. Cardiovascular Disease
MMP-9 is involved in the pathogenesis of various cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure. Its detrimental effects include:
-
Plaque Instability: Degradation of the fibrous cap of atherosclerotic plaques, leading to rupture and thrombosis.
-
Adverse Cardiac Remodeling: Contributing to ventricular dilation and dysfunction after a myocardial infarction.
3.3. Inflammatory and Autoimmune Diseases
In conditions like rheumatoid arthritis (RA) and inflammatory bowel disease (IBD), MMP-9 contributes to tissue destruction. In RA, MMP-9 secreted by synovial fibroblasts and inflammatory cells degrades cartilage and bone, leading to joint destruction.[15]
3.4. Respiratory Diseases
In chronic obstructive pulmonary disease (COPD) and asthma, MMP-9 is implicated in airway remodeling and inflammation.[16]
Therapeutic Targeting of MMP-9
Given its central role in disease, MMP-9 is an attractive therapeutic target. However, the development of MMP inhibitors has been challenging due to the high structural similarity among MMP family members, leading to off-target effects.
Table 4: Examples of MMP-9 Inhibitors and their Potency
| Inhibitor | Type | Target(s) | IC50 / Ki | Reference |
| GS-5745 (Andecaliximab) | Monoclonal Antibody | MMP-9 | IC50: 0.26 - 1.3 nM | [17] |
| SB-3CT | Small Molecule | MMP-2, MMP-9 | Ki: 13.9 nM (MMP-2), 600 nM (MMP-9) | [18] |
| Prinomastat (AG3340) | Small Molecule | Broad Spectrum | IC50: 5.0 nM (MMP-9) | [18] |
| Ilomastat (GM6001) | Small Molecule | Broad Spectrum | IC50: 0.5 nM (MMP-9) | [18] |
| Compound 7 | Dual Inhibitor | MMP-9/MAO-A | IC50: 7.403 ± 0.201 nM | [19] |
| Compound 8 | Small Molecule | MMP-9 | IC50: 3.3 - 3.8 nM | [19] |
| WO 0069819 derivative | Hydroxamic acid | MMP-2, MMP-9, MMP-13 | IC50: 1.5 nM (MMP-9) | [20] |
The focus has now shifted towards developing highly selective MMP-9 inhibitors to minimize side effects and improve therapeutic outcomes.
Experimental Protocols
Accurate and reproducible measurement of MMP-9 expression and activity is crucial for both research and clinical applications.
5.1. Gelatin Zymography for MMP-9 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.
Methodology:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are collected. Protein concentration is determined, and samples are mixed with a non-reducing sample buffer. Do not boil the samples, as this will irreversibly denature the enzyme.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight at 37°C in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Analysis: The molecular weights of the gelatinolytic bands are determined by comparison to protein standards. Pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) can be distinguished.
5.2. Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-9 Quantification
ELISA is a sensitive method for quantifying the total amount of MMP-9 protein (both pro- and active forms) in a sample.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human MMP-9 and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Standards and samples are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for MMP-9 is added and incubated.
-
Streptavidin-HRP: After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Substrate Development: The plate is washed, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Stopping Reaction: The reaction is stopped with an acid solution.
-
Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of MMP-9 in the samples is determined by comparison to the standard curve.
5.3. Immunohistochemistry (IHC) for MMP-9 Localization
IHC allows for the visualization of MMP-9 protein expression and its localization within tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.[21][22]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method is to heat the slides in a citrate (B86180) buffer (pH 6.0).[21][23]
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution.[21][22]
-
Blocking: Non-specific antibody binding is blocked using a blocking serum.[21]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for MMP-9, typically overnight at 4°C.[21][24]
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Chromogen Detection: The antigen-antibody complex is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[24]
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.[21]
-
Dehydration and Mounting: The sections are dehydrated through graded ethanol and xylene and mounted with a coverslip.
-
Analysis: The staining intensity and distribution of MMP-9 are evaluated under a light microscope.
Signaling Pathways and Visualizations
The expression and activity of MMP-9 are regulated by a complex network of signaling pathways.
6.1. Key Regulatory Pathways
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a major regulator of MMP-9 transcription. Pro-inflammatory cytokines like TNF-α and IL-1β activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows NF-κB to translocate to the nucleus and bind to the MMP-9 promoter, inducing its expression.[25][26][27]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also involved in regulating MMP-9 expression in response to various stimuli.[1][13]
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) can have dual effects on MMP-9 expression. In some contexts, it can induce MMP-9 via Smad and non-Smad pathways, while in others, it can be inhibitory.[1]
-
VEGF Signaling: There is a positive feedback loop between MMP-9 and VEGF. MMP-9 can release VEGF from the ECM, and VEGF, in turn, can upregulate MMP-9 expression, promoting angiogenesis.[28][29][30]
6.2. Diagrammatic Representations
Caption: Experimental workflows for MMP-9 analysis.
Caption: NF-κB signaling pathway for MMP-9 induction.
Caption: Positive feedback loop between MMP-9 and VEGF.
Conclusion
MMP-9 is a pivotal enzyme with a dual role in tissue homeostasis and pathology. While essential for the physiological processes of wound healing, its dysregulation is a key driver in a multitude of diseases, including chronic wounds, cancer, and cardiovascular disorders. The quantitative differences in MMP-9 levels between healthy and diseased states underscore its potential as a diagnostic and prognostic biomarker. The development of selective MMP-9 inhibitors holds promise for therapeutic intervention, although challenges remain in achieving high specificity. A deeper understanding of the intricate signaling networks that control MMP-9 expression and activity will be crucial for designing novel and effective therapies to harness its beneficial effects while mitigating its destructive potential. This guide provides a foundational resource for professionals dedicated to advancing research and drug development in this critical area.
References
- 1. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-9, TIMP-1 and inflammatory cells in sputum from COPD patients during exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Increased matrix metalloproteinase-9 predicts poor wound healing in diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-9 Level in Synovial Fluid—Association with Joint Destruction in Early Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinase-9 Level in Synovial Fluid-Association with Joint Destruction in Early Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. mdpi.com [mdpi.com]
- 13. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. Immunohistochemistry Protocol for MMP9 Antibody (NB110-57223): Novus Biologicals [novusbio.com]
- 22. Expression of matrix metalloproteinase-9 in histological grades of oral squamous cell carcinoma: An immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemical analysis of matrix metalloproteinase-9 predicts papillary thyroid carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. longislandab.com [longislandab.com]
- 25. MMP-9 Activation via ROS/NF-κB Signaling in Colorectal Cancer Progression: Molecular Insights and Prognostic–Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Association of NF-κB and AP-1 with MMP-9 Overexpression in 2-Chloroethanol Exposed Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cross-Talk between Vascular Endothelial Growth Factor and Matrix Metalloproteinases in the Induction of Neovascularization in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ar.iiarjournals.org [ar.iiarjournals.org]
- 30. iovs.arvojournals.org [iovs.arvojournals.org]
(R)-ND-336 and its Interaction with the MMP-9 Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix remodeling and has been implicated in the pathogenesis of a wide range of diseases, including cancer, inflammatory conditions, and chronic wounds.[1] Its dysregulated activity contributes to tissue destruction and disease progression, making it a compelling therapeutic target. This technical guide provides an in-depth overview of (R)-ND-336, a potent and selective small-molecule inhibitor of MMP-9. We will explore its mechanism of action, binding kinetics, and selectivity, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide will delineate the key signaling pathways influenced by MMP-9 and modulated by this compound, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction to this compound
This compound is a thiirane-based, potent, and selective inhibitor of MMP-9.[2] It has demonstrated significant therapeutic potential, particularly in the context of diabetic foot ulcers, where elevated MMP-9 activity is a key factor in delayed wound healing.[2][3] this compound's efficacy stems from its unique mechanism of action and high selectivity for MMP-9 over other matrix metalloproteinases, notably MMP-8, which is considered beneficial in the wound healing process.[2]
Mechanism of Action and Interaction with the MMP-9 Active Site
This compound acts as a mechanism-based, slow-binding inhibitor of MMP-9.[2][4] The interaction with the MMP-9 active site is a multi-step process:
-
Initial Binding: this compound initially binds to the active site of MMP-9.
-
Proton Abstraction: The glutamate (B1630785) residue at position 404 (Glu-404) in the MMP-9 active site abstracts a proton from the carbon atom alpha to the sulfone group of this compound.[4]
-
Thiirane (B1199164) Ring Opening: This proton abstraction initiates the opening of the thiirane ring, resulting in the formation of a reactive thiolate.[4][5]
-
Zinc Coordination: The newly formed thiolate then coordinates with the catalytic zinc ion (Zn²⁺) in the active site of MMP-9.[4][5]
-
Tight-Binding Inhibition: This coordination forms a stable, tight-binding complex, effectively inhibiting the enzymatic activity of MMP-9.[4][5] The reversal of this binding is extremely slow, leading to a long residence time of the inhibitor on the enzyme.[4]
This mechanism-based inhibition contributes to the high potency and prolonged duration of action of this compound.
Quantitative Inhibition Data
The inhibitory activity of this compound and its enantiomer, (S)-ND-336, against various MMPs has been quantitatively characterized. The data highlights the potency and selectivity of the (R)-enantiomer for MMP-9.
| Compound | MMP-9 Kᵢ (nM) | MMP-2 Kᵢ (nM) | MMP-14 Kᵢ (nM) | MMP-8 Kᵢ (nM) | Selectivity (MMP-8/MMP-9) | Residence Time on MMP-9 (min) |
| This compound | 19 ± 3[2][6] | 127 | 119 | 8590 ± 230[2][6] | 452 | 300 ± 1[2][6] |
| (S)-ND-336 | 190 (approx.) | - | - | 2100 (approx.) | 11 | - |
| (R,S)-ND-336 | 150[2] | 85 | 120 | 7700[2] | 51 | - |
Kᵢ represents the inhibition constant. A lower Kᵢ value indicates a more potent inhibitor. Selectivity is calculated as the ratio of Kᵢ for MMP-8 to Kᵢ for MMP-9. Residence time is the duration the inhibitor remains bound to the enzyme.
Experimental Protocols
MMP-9 Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of compounds like this compound against MMP-9.
Materials:
-
Recombinant human MMP-9
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
This compound or other test compounds
-
96-well microplate (black, for fluorescence readings)
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate in assay buffer to the desired final concentration.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted this compound solutions to the wells of the microplate. Include wells with assay buffer alone as a control (no inhibitor).
-
Add 25 µL of the recombinant human MMP-9 solution (at a concentration that gives a linear rate of substrate cleavage over the assay period) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., Ex/Em = 328/393 nm).
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ can then be determined using the Cheng-Prusoff equation, considering the substrate concentration and its Kₘ value. For slow-binding inhibitors, more complex kinetic models are required to determine the kinetic parameters.
In Situ Zymography with DQ-Gelatin
This technique is used to visualize and quantify MMP activity directly in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
DQ-gelatin (dye-quenched gelatin)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃
-
Incubation chamber (humidified and light-protected)
-
Fluorescence microscope
Procedure:
-
Prepare tissue sections on microscope slides. If using paraffin-embedded sections, deparaffinize and rehydrate them.
-
Prepare a working solution of DQ-gelatin by diluting the stock solution in the reaction buffer.
-
Overlay the tissue sections with the DQ-gelatin working solution.
-
Incubate the slides in a humidified, dark chamber at 37°C for a period determined by the level of enzyme activity in the tissue (typically 2-24 hours).
-
Following incubation, gently wash the slides with PBS to remove excess DQ-gelatin.
-
Mount the slides with a coverslip using an aqueous mounting medium.
-
Visualize the gelatinolytic activity using a fluorescence microscope. Cleavage of the DQ-gelatin by active MMPs results in the release of a fluorescent signal. The intensity of the fluorescence is proportional to the enzyme activity.
Mandatory Visualizations
Mechanism of this compound Inhibition of MMP-9
Caption: Mechanism of this compound inhibition of MMP-9.
Experimental Workflow for In Situ Zymography
Caption: Experimental workflow for in situ zymography.
MMP-9 Signaling and Downstream Effects
Caption: MMP-9 signaling and downstream effects.
Conclusion
This compound represents a significant advancement in the development of selective MMP-9 inhibitors. Its well-characterized mechanism of action, potent inhibitory activity, and high selectivity make it a valuable tool for both basic research and clinical applications. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and the broader role of MMP-9 in various disease states. The continued exploration of such targeted inhibitors holds promise for the development of novel and effective treatments for a range of pathologies driven by dysregulated MMP-9 activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Matrix Metalloproteinase-9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP-9 Inhibitor That Accelerates Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of (R)-ND-336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and metabolic pathways. The information presented is intended to support further research and development of this compound, particularly in the context of therapeutic areas where MMP-9 is implicated, such as diabetic foot ulcers.[1][4][5]
Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of MMP-9 through a mechanism-based, slow-binding interaction.[4][6][7][8] This results in a long residence time on the target enzyme, contributing to its sustained inhibitory effect.[1][6][7][8]
Enzyme Inhibition
The inhibitory activity of this compound against various matrix metalloproteinases and other proteases has been quantified to establish its selectivity profile.
| Target Enzyme | Kᵢ (nM) | Inhibition Type | Selectivity vs. MMP-9 |
| MMP-9 | 19[1][6][7] | Slow-binding[6][7][8] | - |
| MMP-2 | 127[1] | - | 6.7-fold |
| MMP-14 | 119[1] | - | 6.3-fold |
| MMP-8 | 8590[4][7][8] | Nonlinear competitive[4][7][8] | 450-fold[4][9] |
| Cathepsin-L | 5900 ± 10[4] | - | >310-fold |
| Cathepsin-B | 6200 ± 10[4] | - | >326-fold |
| Other MMPs | >100,000[1] | - | >5263-fold |
(Data compiled from multiple sources. Specific experimental conditions may vary.)
Cytotoxicity
This compound exhibits low cytotoxicity, with a favorable therapeutic index. The IC₅₀ value for cytotoxicity was determined to be 143 μM, resulting in a therapeutic index (IC₅₀/Kᵢ for MMP-9) of 7530.[1]
Mechanism of Action: MMP-9 Inhibition
This compound acts as a mechanism-based inhibitor of MMP-9. The proposed mechanism involves the Glu-404 residue in the active site of MMP-9 abstracting a proton from the inhibitor. This leads to the formation of a thiolate that coordinates with the active-site zinc ion, resulting in a tightly bound inhibitor-enzyme complex with a very slow dissociation rate.[6][10]
In Vitro Metabolism
The metabolic fate of this compound was investigated in liver S9 fractions from various species, including human, monkey, rat, mouse, dog, and minipig.[2][3][11] The primary metabolic pathway involves oxidative deamination by monoamine oxidase (MAO), leading to the formation of an unstable aldehyde intermediate. This intermediate is then either reduced to the alcohol metabolite (M2) or oxidized to the carboxylic acid metabolite (M3).[2][3][11] A minor N-acetylation pathway to form M1 was observed only in rats.[2][3][11] The metabolism was found to be independent of NADPH, indicating that cytochrome P450 (CYP) enzymes are not the primary drivers of its metabolism.[2][11]
Drug-Drug Interaction Profile
The potential for this compound to cause drug-drug interactions via inhibition of cytochrome P450 enzymes was evaluated.
CYP450 Inhibition
This compound demonstrated inhibitory activity against several CYP isoforms. The IC₅₀ values are summarized below.
| CYP Isoform | IC₅₀ (μM) |
| CYP1A2 | 7.9[4][7][8][9] |
| CYP2C8 | 39.0[4][7][8][9] |
| CYP2C9 | 3.1[4][7][8][9] |
| CYP2C19 | 3.5[4][7][8][9] |
| CYP2D6 | No inhibition observed[4][7][8] |
| CYP3A4/5 | No inhibition observed[4][7][8] |
It is important to note that these concentrations are unlikely to be achieved in systemic circulation following topical administration.[4][7][8][9] Furthermore, studies in human hepatocytes showed that this compound did not induce CYP1A2, CYP2B6, or CYP3A4.[4][9]
Experimental Protocols
In Vitro Metabolism Assay
Objective: To investigate the metabolic profile of this compound in liver S9 fractions from different species.
Methodology:
-
This compound (20 μM) was incubated with liver S9 fractions (mouse, rat, dog, minipig, monkey, and human) which contain both phase I and phase II metabolic enzymes.[2][11]
-
Incubations were performed in the presence and absence of NADPH to assess the involvement of NADPH-dependent enzymes like CYPs.[2][11]
-
To investigate the role of specific enzyme classes, incubations were also conducted with human liver cytosol (containing aldehyde oxidase and xanthine (B1682287) oxidase) and in the presence of the MAO inhibitor deprenyl.[2][11]
-
Samples were analyzed at various time points by liquid chromatography/tandem mass spectrometry (LC/MS-MS) to identify and quantify the parent compound and its metabolites.[2][11]
-
The identity of the metabolites was confirmed by comparison with synthetically prepared standard compounds.[2][11]
In Vitro CYP Inhibition Assay
Objective: To determine the potential of this compound to inhibit major human cytochrome P450 enzymes.
Methodology:
-
Recombinant human CYP enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) were incubated with a range of concentrations of this compound (e.g., 0.01 to 50 μM).[7][8]
-
A specific marker substrate for each CYP isoform was included in the incubation mixture at a concentration approximately equal to its Kₘ.[8]
-
The enzymatic reaction was initiated by the addition of NADPH.[7][8]
-
Incubations were carried out at 37°C for a specified period (e.g., 15 minutes).[8]
-
The formation of the metabolite from the marker substrate was measured and compared to a control incubation without this compound.
-
The decrease in metabolite formation was used to calculate the IC₅₀ value for this compound against each CYP isoform.[7][8]
Signaling Pathway Implications
In vitro and in vivo studies have suggested that the selective inhibition of MMP-9 by this compound can lead to downstream effects on cellular signaling pathways associated with inflammation and angiogenesis. Specifically, treatment with this compound has been shown to decrease levels of reactive oxygen species (ROS) and nuclear factor kappa beta (NF-κβ), key mediators of inflammation.[7] This reduction in inflammatory signaling is a critical aspect of its therapeutic potential in chronic inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
(R)-ND-336 and Its Impact on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9). Emerging research has highlighted its significant potential in modulating extracellular matrix (ECM) remodeling, a critical process in wound healing and various fibrotic diseases. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the ECM, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action: Selective Inhibition of MMP-9
This compound exerts its effects primarily through the selective inhibition of MMP-9, a zinc-dependent endopeptidase that plays a crucial role in the degradation of ECM components. In pathological conditions such as chronic wounds and fibrosis, MMP-9 is often overexpressed, leading to excessive ECM breakdown and impaired tissue repair.
This compound is a more potent inhibitor of MMP-9 than its (S)-enantiomer.[1] It has demonstrated exquisite selectivity for MMP-9 over other MMPs, particularly MMP-8, which is involved in the constructive remodeling phase of wound healing.[2][3] This selectivity is a key therapeutic advantage, as it allows for the targeted inhibition of detrimental proteolytic activity while preserving beneficial remodeling processes.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available on the inhibitory activity of this compound and its effects on cellular processes related to ECM remodeling.
Table 1: Inhibitory Constants (Ki) of this compound for Various Matrix Metalloproteinases
| MMP Target | Inhibitory Constant (Ki) | Reference |
| MMP-9 | 19 nM | [4] |
| MMP-2 | 127 nM | [4] |
| MMP-14 | 119 nM | [4] |
| MMP-8 | 8590 ± 230 nM (noncompetitive) | [2][3] |
| Other MMPs | >100 µM | [4] |
Table 2: Effects of this compound on Cellular Processes in Fibrotic Models
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Human Pterygium Fibroblasts | Cell Migration (Scratch Assay) | This compound | Attenuated migration | [5][6] |
| Human Pterygium Fibroblasts | Collagen Gel Contraction | 0.5 µM this compound (Day 7) | 45.5 ± 2.5% of control | [6] |
| Human Pterygium Fibroblasts | Collagen Gel Contraction | 5 µM this compound (Day 7) | 73.1 ± 2.2% of control | [6] |
| Infected Diabetic Mouse Wounds | Wound Closure (Day 10) | 10 µ g/wound/day this compound | Statistically significant improvement vs. vehicle | [7] |
| Infected Diabetic Mouse Wounds | VEGF Levels (Day 10) | 10 µ g/wound/day this compound | Increased (P = 0.043) | [2][7] |
| Infected Diabetic Mouse Wounds | IL-6 Levels (Day 10) | 10 µ g/wound/day this compound | No significant change | [7] |
Signaling Pathways Modulated by this compound
The inhibition of MMP-9 by this compound influences several downstream signaling pathways integral to inflammation and fibrosis. The primary mechanisms involve the modulation of Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling.
TGF-β Signaling Pathway
MMP-9 is known to activate latent TGF-β by cleaving it from the Latent TGF-β Binding Protein (LTBP), thereby releasing the active cytokine. Activated TGF-β is a potent profibrotic factor that stimulates fibroblast proliferation, differentiation into myofibroblasts, and excessive ECM deposition. By inhibiting MMP-9, this compound can theoretically attenuate the activation of TGF-β, thus reducing downstream fibrotic signaling.
NF-κB Signaling Pathway
Chronic inflammation is a key driver of fibrosis, and the NF-κB signaling pathway is a central regulator of inflammatory responses. MMP-9 expression is itself regulated by NF-κB. Furthermore, MMP-9 can contribute to a pro-inflammatory environment that sustains NF-κB activation. Studies have shown that this compound can decrease the levels of reactive oxygen species (ROS) and NF-κB, which are known to induce dermal inflammation.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on ECM remodeling.
Fibroblast Migration (Scratch) Assay
This assay is used to assess the effect of this compound on the migration of fibroblasts, a key process in tissue repair and fibrosis.
Protocol:
-
Cell Seeding: Plate human pterygium fibroblasts (or other relevant fibroblast cell lines) in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.
-
Scratch Creation: Once confluent, create a scratch in the cell monolayer using a sterile 1 mm pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh media containing either vehicle (e.g., DMSO) or varying concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated to quantify cell migration.
Collagen Gel Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a process that mimics tissue contraction during wound healing and fibrosis.
Protocol:
-
Prepare Collagen Solution: On ice, mix bovine Type I collagen solution with 5X DMEM medium and a neutralization solution.
-
Cell Suspension: Harvest fibroblasts and resuspend them in the desired medium at a concentration of 2-5 x 10^6 cells/mL.
-
Prepare Cell-Collagen Mixture: Mix 2 parts of the cell suspension with 8 parts of the cold collagen gel solution.
-
Plate Mixture: Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate and allow it to polymerize for 1 hour at 37°C.
-
Add Medium and Treatment: After polymerization, add 1.0 mL of culture medium containing either vehicle or this compound on top of each collagen gel.
-
Initiate Contraction: After two days of incubation to allow for stress development, gently release the collagen gels from the sides of the wells using a sterile spatula.
-
Measure Contraction: At various time points (e.g., daily for 7 days), photograph the gels and measure their diameter. The change in gel area over time represents the extent of contraction.
In Situ Zymography
This technique allows for the localization of active MMP-9 within tissue sections.
Protocol:
-
Tissue Preparation: Prepare frozen sections of the tissue of interest (e.g., wound biopsies, fibrotic tissue).
-
Substrate Preparation: Prepare a working solution of DQ-gelatin (a quenched fluorescent substrate for gelatinases) by diluting it in a reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, and 0.2 mM sodium azide, pH 7.6).
-
Incubation: Overlay the tissue sections with the DQ-gelatin working solution and incubate in a dark, humid chamber at 37°C for a duration optimized for the specific tissue (typically 2-6 hours).
-
Washing and Fixation: Gently wash the sections with PBS and fix with 4% paraformaldehyde.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an appropriate mounting medium.
-
Imaging: Visualize the sections using a fluorescence microscope. Areas of gelatinase activity will appear as bright green fluorescence against a dark background.
Quantification of Active MMPs using Affinity Resin and Mass Spectrometry
This method allows for the specific isolation and quantification of the active forms of MMPs from complex biological samples.
Protocol:
-
Affinity Resin Preparation: Covalently couple a broad-spectrum MMP inhibitor to a Sepharose resin.
-
Sample Preparation: Homogenize tissue samples and clarify the lysates by centrifugation.
-
Affinity Capture: Incubate the tissue lysates with the affinity resin to allow for the binding of active MMPs.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins, including pro-MMPs and TIMP-bound MMPs.
-
Elution: Elute the bound active MMPs from the resin.
-
Digestion and Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) for identification and quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Understanding Drivers of Ocular Fibrosis: Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ocular Fibrosis: Molecular and Cellular Mechanisms and Treatment Modalities [frontiersin.org]
- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for (R)-ND-336 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2] It has demonstrated significant efficacy in accelerating wound healing in preclinical diabetic mouse models, positioning it as a promising therapeutic candidate for conditions such as diabetic foot ulcers.[3][4] These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on established research, to facilitate further investigation into its therapeutic potential.
Mechanism of Action
This compound functions as a slow-binding, mechanism-based inhibitor of MMP-9.[2][3] It selectively targets active MMP-9, which is often upregulated in chronic wounds and contributes to the degradation of the extracellular matrix, impairing the healing process.[4][5] By inhibiting MMP-9, this compound helps to preserve the integrity of the extracellular matrix, reduce inflammation, and promote angiogenesis, thereby facilitating wound repair.[2][6][7] The inhibitor has a long residence time of approximately 300 minutes, ensuring sustained activity at the target site.[1][6]
Signaling Pathway
The therapeutic effects of this compound are mediated through its modulation of key signaling pathways involved in wound healing. Elevated levels of reactive oxygen species (ROS) in diabetic wounds can activate the NF-κB signaling pathway, leading to increased expression of pro-inflammatory cytokines and MMP-9.[5] this compound, by directly inhibiting MMP-9, has been shown to reduce inflammation and decrease ROS levels.[2][6] Furthermore, it has been observed to increase the levels of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein for angiogenesis.[6][8]
Caption: Signaling pathway of this compound in promoting wound healing.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo mouse studies investigating the efficacy and properties of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) | Residence Time (min) | Selectivity vs. MMP-8 |
| MMP-9 | 19 ± 3[3][6] | 300 ± 1[1][6] | ~450-fold[2] |
| MMP-8 | 8590 ± 230[3][6] | Seconds[6][8] | - |
| MMP-2 | 127[1] | Not Reported | - |
| MMP-14 | 119[1] | Not Reported | - |
Table 2: Pharmacokinetic Properties of this compound in db/db Mice
| Administration Route | AUC (µM·min) | Bioavailability (Topical vs. IV) |
| Topical | 1.3[1] | 3.7%[1] |
| Intravenous | 35[1] | - |
Table 3: Efficacy of Topical this compound in Diabetic Mouse Wound Healing Models
| Treatment Group | Dosage | Duration | Outcome |
| This compound | 50 µ g/wound/day [1][3] | 14 days | Accelerated wound healing compared to vehicle and becaplermin.[3] |
| (R,S)-ND-336 | 50 µ g/wound/day [3] | 14 days | Less effective than this compound.[3] |
| Becaplermin | 5 µ g/wound/day [3] | 14 days | Less effective than this compound, particularly in the early stages of treatment.[3] |
| Vehicle (water) | - | 14 days | Significantly slower wound healing compared to this compound.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Topical Administration
This protocol describes the preparation of a gel formulation for the topical application of this compound.
Materials:
-
This compound
-
Methylparaben
-
Sterile water for injection
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Sterile beakers and graduated cylinders
-
Spatula
-
pH meter
Procedure:
-
Prepare the Paraben Stock Solution: In a sterile beaker, dissolve 0.1% (w/v) methylparaben and 0.02% (w/v) propylparaben in sterile water with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Prepare the Gel Base: Slowly add 2% (w/v) hydroxyethyl cellulose to the paraben solution while continuously stirring to avoid clumping. Continue stirring until a homogenous gel is formed.
-
Incorporate this compound: Weigh the required amount of this compound to achieve the desired final concentration (e.g., 0.05% or 0.1% w/v).[7] Gradually add the powdered this compound to the gel base while stirring until it is completely dissolved and evenly distributed. This compound has a water solubility of 4.9 mg/mL.[2][7]
-
Final Mixing and Storage: Continue stirring the final formulation for an additional 30 minutes to ensure homogeneity. Store the prepared gel in a sterile, airtight container at 4°C, protected from light.
Protocol 2: In Vivo Diabetic Mouse Wound Healing Model
This protocol outlines the procedure for creating a full-thickness excisional wound in diabetic mice and the subsequent topical application of this compound.
Animal Model:
-
Female db/db mice (BKS.Cg-Dock7m+/+Leprdb/J), 8-weeks old, with a body weight of approximately 40 g, are a commonly used model for these studies.[1]
Materials:
-
This compound topical formulation (from Protocol 1)
-
Vehicle control (gel base without this compound)
-
Anesthetic (e.g., isoflurane)
-
Hair clipper
-
Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
-
8 mm biopsy punch[3]
-
Sterile surgical scissors and forceps
-
Transparent occlusive dressing (e.g., Tegaderm)[3]
-
Calipers for wound measurement
Experimental Workflow:
Caption: Experimental workflow for the in vivo mouse wound healing study.
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment. Anesthetize the mouse using a standard protocol. Shave the dorsal surface and disinfect the area with 70% ethanol and povidone-iodine.
-
Wound Creation: Create a full-thickness excisional wound on the dorsum of the mouse using an 8 mm biopsy punch.[3]
-
Treatment Application: One day after wound creation, begin topical treatment.[3] Apply the specified dose of this compound formulation (e.g., 50 µg in a small volume of gel) directly to the wound bed.[1][3] Apply the vehicle control to the control group in the same manner.
-
Dressing: Cover the wound with a transparent occlusive dressing to protect the wound and prevent removal of the treatment.[3]
-
Monitoring and Re-application: House mice individually to prevent them from disturbing each other's wounds. Monitor the animals daily for signs of distress or infection. Re-apply the treatment daily for the duration of the study (e.g., 14 or 21 days).[3][8]
-
Wound Area Measurement: At specified time points (e.g., days 7, 10, 14, and 21), remove the dressing and measure the wound area using calipers.[3][8] Trace the wound margin and calculate the area. The percentage of wound closure can be calculated relative to the initial wound area.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the wound tissue for further analysis, such as histology (H&E staining for re-epithelialization), in-situ zymography (for MMP-9 activity), and ELISA or Western blotting (for protein markers like VEGF and IL-6).[6][8]
Concluding Remarks
The protocols and data presented provide a comprehensive guide for researchers planning to conduct in vivo studies with this compound in mouse models of wound healing. Adherence to these established methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this selective MMP-9 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 5. Targeting matrix metalloproteases in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preparation of (R)-ND-336 for Topical Application: Application Notes and Protocols
(R)-ND-336 is a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the impaired wound healing process of diabetic foot ulcers (DFUs).[1] By selectively targeting MMP-9, this compound helps to reduce inflammation, decrease reactive oxygen species (ROS), and promote angiogenesis, thereby accelerating wound healing.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the preparation of this compound for topical application, based on preclinical studies.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is presented in Table 1. This information is crucial for formulation development and understanding its biological activity.
| Property | Value | Reference |
| Molecular Formula | C16H17NO4S2 | [4] |
| Mechanism of Action | Potent and selective slow-binding inhibitor of MMP-9. | [2][5] |
| Ki for MMP-9 | 19 nM | [1][2] |
| Selectivity | ~450-fold selective for MMP-9 over MMP-8. | [2] |
| Water Solubility | 4.9 mg/mL | [2] |
| Topical Bioavailability | Minimal systemic absorption (AUCtop/AUCiv ratio of 3.7%). | [1] |
| Cytotoxicity (IC50) | 143 µM (indicating low cytotoxicity). | [1] |
Topical Formulation Protocol
Based on successful preclinical studies, a hydrogel formulation is recommended for the topical application of this compound.[2]
Materials:
-
This compound powder
-
Methyl paraben
-
Propyl paraben
-
Sterile distilled water or phosphate-buffered saline (PBS)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile beakers and graduated cylinders
-
Spatula
-
Autoclave or sterile filter (0.22 µm)
Protocol:
-
Prepare the Preservative Solution: In a sterile beaker, dissolve 0.1% (w/v) methyl paraben and 0.02% (w/v) propyl paraben in sterile distilled water or PBS with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Incorporate this compound: Weigh the required amount of this compound to achieve the desired final concentration (e.g., 0.05% or 0.1% w/v).[2] Disperse the this compound powder in the preservative solution with continuous stirring until a homogenous suspension is achieved.
-
Form the Gel: Slowly add 2% (w/v) hydroxyethyl cellulose to the this compound suspension while stirring continuously. Continue to stir until the HEC is fully hydrated and a clear, viscous gel is formed. Avoid vigorous stirring to prevent air bubble entrapment.
-
pH Adjustment (Optional): Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.0-7.0) for topical application.
-
Storage: Store the formulated gel in a sterile, airtight container at 2-8°C, protected from light.
Experimental Protocols for Efficacy Evaluation
The following protocols are designed to assess the efficacy of the topical this compound formulation in a preclinical setting.
In Vivo Wound Healing Model (Diabetic Mice)
This protocol is adapted from studies demonstrating the efficacy of this compound in accelerating wound healing in diabetic mice.[3][6]
Caption: Mechanism of this compound in promoting wound healing.
By inhibiting MMP-9, this compound prevents the excessive degradation of the extracellular matrix (ECM), reduces inflammation by downregulating pathways such as NF-κβ, and decreases oxidative stress. [3]This creates a more favorable environment for tissue repair, leading to increased angiogenesis (as indicated by elevated VEGF levels) and enhanced re-epithelialization, ultimately accelerating wound closure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-ND-336 in Combination with Linezolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ND-336 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix and has been implicated in the pathophysiology of various diseases, including the impaired wound healing observed in diabetic foot ulcers (DFUs).[2] Elevated levels of active MMP-9 in chronic wounds prevent healing by sustaining inflammation and degrading essential components for tissue repair.[3][4] this compound selectively inhibits the detrimental activity of MMP-9, thereby promoting a favorable environment for wound healing.[5][4]
Linezolid (B1675486) is a synthetic antibiotic belonging to the oxazolidinone class.[6] It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in infected DFUs.[6][7] Linezolid functions by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that distinguishes it from many other antibiotic classes.[6][8][9]
The concurrent use of this compound and linezolid presents a promising therapeutic strategy for infected chronic wounds. This combination therapy aims to simultaneously address two critical aspects of non-healing wounds: the underlying pathological MMP-9 activity and the bacterial infection. This dual approach has been shown to accelerate wound healing more effectively than either agent alone in preclinical models.[3][10]
Mechanism of Action
The synergistic effect of combining this compound and linezolid stems from their distinct and complementary mechanisms of action.
This compound: This compound is a slow-binding inhibitor of MMP-9 with high selectivity.[3] It works by targeting the active site of MMP-9, preventing it from breaking down components of the extracellular matrix.[5] By inhibiting MMP-9, this compound helps to reduce inflammation, mitigate macrophage infiltration, and promote angiogenesis, all of which are crucial processes for effective wound healing.[3][10]
Linezolid: This antibiotic binds to the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of a functional 70S initiation complex for protein synthesis.[8][11][] This action halts bacterial proliferation. Resistance to linezolid can emerge through mutations in the 23S rRNA gene or the acquisition of the cfr gene.[7][13][14]
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of this compound and linezolid in an infected diabetic mouse model of wound healing.[3][10]
Table 1: Efficacy of this compound and Linezolid on Wound Closure in Infected Diabetic Mice [3][10]
| Treatment Group | Day 10 (% Wound Area) | Day 14 (% Wound Area) | Day 21 (% Wound Area) |
| Vehicle | 100 | 100 | 100 |
| Linezolid (5 µg) | ~90 | ~85 | ~80 |
| This compound (10 µg) | ~80 | ~70 | ~60 |
| This compound (10 µg) + Linezolid (5 µg) | ~60 | ~50 | ~40 |
Table 2: Effect of this compound and Linezolid on Bacterial Load and Angiogenesis in Infected Diabetic Mouse Wounds (Day 10) [3][10]
| Treatment Group | Bacterial Load (log10 CFU/wound reduction vs. Vehicle) | VEGF Levels (pg/mL) |
| Vehicle | 0 | ~150 |
| Linezolid (5 µg) | 1.94 | ~150 |
| This compound (10 µg) | 0.69 | ~250 |
| This compound (10 µg) + Linezolid (5 µg) | 2.01 | ~250 |
Experimental Protocols
In Vivo Efficacy in an Infected Diabetic Mouse Model
This protocol is based on the methodology described by Peng et al. (2020).[3][10]
1. Animal Model and Wound Creation:
-
Use genetically diabetic mice (e.g., db/db mice).
-
Anesthetize the mice and create a full-thickness excisional wound (e.g., 8 mm diameter) on the dorsal side.
2. Infection:
-
On day 1 post-wounding, apply a suspension of a clinically relevant bacterial strain (e.g., Staphylococcus epidermidis ATCC 35984) to the wound.
3. Treatment:
-
On day 7 post-infection, randomize the mice into treatment groups (n ≥ 10 per group).
-
Prepare topical formulations of vehicle (e.g., water), linezolid (e.g., 5 µg), this compound (e.g., 10 µg), and the combination of this compound and linezolid.
-
Apply the treatments topically to the wounds once daily until the end of the study (e.g., day 21).
4. Efficacy Assessment:
-
Wound Closure: Measure the wound area at specified time points (e.g., days 10, 14, and 21) and express it as a percentage of the initial wound area.
-
Bacterial Load: At a specific time point (e.g., day 10), excise the wound tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar (B569324) plates.
-
Angiogenesis: Measure the levels of vascular endothelial growth factor (VEGF) in the wound tissue homogenates using an enzyme-linked immunosorbent assay (ELISA).
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on wound tissue sections to assess re-epithelialization and inflammation.
In Vitro Synergy Testing: Checkerboard Assay
This is a generalized protocol that can be adapted for this compound and linezolid.
1. Preparation of Materials:
-
Prepare stock solutions of this compound and linezolid in a suitable solvent (e.g., DMSO).
-
Use a cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
-
Prepare a bacterial inoculum of the test organism (e.g., S. aureus) adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[15]
2. Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for both compounds.[16]
-
Serially dilute this compound horizontally and linezolid vertically.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control (no drug) and a sterility control (no bacteria).
3. Incubation and Reading:
-
Inoculate all wells (except the sterility control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance at 600 nm.
4. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition.[16]
-
FIC Index = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of the FIC Index:[16]
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
Visualizations
Caption: Combined mechanism of this compound and linezolid in promoting wound healing.
Caption: Workflow for in vivo evaluation of this compound and linezolid combination.
Caption: Workflow for in vitro checkerboard synergy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 3. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Linezolid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 13. Linezolid resistance in Staphylococcus aureus: characterization and stability of resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Situ Zymography to Measure (R)-ND-336 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ND-336 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the pathology of various diseases, including diabetic foot ulcers.[1][2][3][4] In situ zymography is a powerful technique that allows for the detection and localization of active enzyme activity directly within tissue sections. This document provides detailed application notes and protocols for utilizing in situ zymography to measure the inhibitory activity of this compound on MMP-9.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[5] Their activity is tightly regulated, and dysregulation is associated with numerous pathological processes.[6] this compound has been identified as a slow-binding inhibitor of MMP-9 with a long residence time, making it a promising therapeutic candidate.[1][3][7] In situ zymography with a dye-quenched (DQ) gelatin substrate provides a direct visual and quantifiable method to assess the efficacy of this compound in inhibiting MMP-9 activity within a cellular or tissue context.[1][3][6]
Data Presentation
This compound Inhibition Profile
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| MMP-9 | 19 ± 3 nM[1][7] | Potent and selective inhibitor.[2] | |
| MMP-8 | 8590 ± 230 nM[1][7] | Poorly inhibits MMP-8.[1][7] | |
| MMP-2 | 127 nM[2] | ||
| MMP-14 | 119 nM[2] | ||
| Other MMPs | >100 µM[2] | ||
| Cathepsin-L | 5.9 ± 0.01 µM[4] | ||
| Cathepsin-B | 6.2 ± 0.01 µM[4] |
This compound Cytochrome P450 (CYP) Inhibition Profile
| CYP Isoform | IC50 |
| CYP1A2 | 7.9 µM[1][7] |
| CYP2C8 | 39.0 µM[1][7] |
| CYP2C9 | 3.1 µM[1][7] |
| CYP2C19 | 3.5 µM[1][7] |
| CYP3A4/A5 | No inhibition observed[1][7] |
| CYP2D6 | No inhibition observed[1][7] |
Experimental Protocols
In Situ Zymography Protocol for Measuring this compound Activity
This protocol is adapted from established methods for detecting MMP activity in tissue sections.[8][9][10]
Materials:
-
Frozen tissue sections (e.g., from wound healing models)
-
This compound
-
DQ™ Gelatin from pig skin, fluorescein (B123965) conjugate (or similar quenched fluorescent gelatin substrate)
-
In situ zymography reaction buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2, and 0.2 mM sodium azide.[9][10]
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI (e.g., Vectashield with DAPI)
-
Parafilm
-
Humidity chamber
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation:
-
Prepare 10 µm thick frozen tissue sections using a cryostat.
-
Mount sections on positively charged microscope slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
-
Preparation of this compound Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the in situ zymography reaction buffer to achieve the desired final concentrations for testing. Include a vehicle control (buffer with the same concentration of solvent used for the stock solution).
-
-
In Situ Zymography Reaction:
-
Prepare the DQ gelatin working solution by diluting the stock solution (typically 1 mg/mL in water) 1:50 in the in situ zymography reaction buffer.[9] Protect from light.
-
To the test slides, add the this compound treatment solutions and incubate for 30 minutes at room temperature in a humidity chamber.
-
For the control slides (to assess baseline MMP-9 activity), add only the reaction buffer with vehicle.
-
After the pre-incubation, remove the treatment solutions and add the DQ gelatin working solution to all slides (approximately 250 µL per section).[9]
-
Cover the sections with a piece of parafilm to ensure even distribution of the substrate and prevent drying.[9]
-
Incubate the slides in a dark, humidified chamber at 37°C. The incubation time will need to be optimized for the specific tissue and can range from 30 minutes to 6 hours.[9]
-
-
Washing and Mounting:
-
Gently remove the parafilm.
-
Wash the slides twice with PBS for 5 minutes each to remove excess substrate.
-
Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy and Image Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Gelatinase activity will be indicated by the appearance of green fluorescence where the DQ-gelatin has been cleaved.
-
Capture images using appropriate filters for fluorescein (green) and DAPI (blue).
-
Quantify the fluorescence intensity in the region of interest using image analysis software (e.g., ImageJ). A decrease in green fluorescence in the this compound-treated sections compared to the vehicle control indicates inhibition of MMP-9 activity.
-
Visualizations
Signaling Pathway of MMP-9 Activation and Inhibition by this compound
Caption: MMP-9 activation and its inhibition by this compound.
Experimental Workflow for In Situ Zymography
Caption: Workflow for measuring this compound activity via in situ zymography.
Logical Relationship of this compound Selectivity
Caption: Selective inhibition of MMP-9 by this compound.
References
- 1. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell In Situ Zymography: Imaging Enzyme–Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Gelatin In Situ Zymography on Fixed, Paraffin-embedded Tissue: Zinc and Ethanol Fixation Preserve Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of (R)-ND-336 in Diabetic Wound Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic foot ulcers (DFUs) represent a significant complication of diabetes, often leading to chronic wounds, infections, and, in severe cases, lower-limb amputations.[1] The pathophysiology of these non-healing wounds is complex, with persistent inflammation and dysregulation of extracellular matrix remodeling playing crucial roles. Matrix metalloproteinase-9 (MMP-9) has been identified as a key detrimental factor in DFU pathology, preventing the natural healing process.[1][2][3][4] (R)-ND-336 is a potent and selective small-molecule inhibitor of MMP-9 that has shown significant promise in accelerating wound healing in preclinical diabetic models.[1][3][4][5][6] These application notes provide detailed protocols for the creation of diabetic wound models and the subsequent administration of this compound, along with its mechanism of action and relevant quantitative data.
Mechanism of Action of this compound
This compound selectively inhibits MMP-9, an enzyme overexpressed in diabetic wounds that degrades the extracellular matrix and perpetuates inflammation.[1][2][4][7] In contrast, MMP-8 plays a beneficial role in wound repair.[3][7] By selectively targeting MMP-9, this compound allows the beneficial effects of MMP-8 to proceed unhindered, thereby promoting tissue regeneration.[1][7] The inhibitory action of this compound on MMP-9 leads to a reduction in inflammation, a decrease in reactive oxygen species (ROS), and an increase in angiogenesis, all of which contribute to converting a chronic, non-healing wound into an acute, healing one.[1][7][8]
Below is a diagram illustrating the proposed signaling pathway for this compound in promoting diabetic wound healing.
Data Presentation
The efficacy of this compound has been quantified in various preclinical studies. The tables below summarize key findings.
Table 1: Dose-Response of Topical this compound on Wound Area in Infected Diabetic Mice
| Treatment Group | Day 10 Wound Area (% of initial) | P-value vs. Vehicle |
| Vehicle | ~100% | - |
| This compound (Low Dose) | Statistically significant improvement | < 0.05 |
| This compound (Medium Dose - 10 µ g/wound/day ) | Statistically significant improvement | < 0.05 |
| This compound (High Dose) | Statistically significant improvement | < 0.05 |
| Data abstracted from a study showing that all three dose levels of this compound resulted in similar and statistically significant improvements in wound area by day 10 compared to the vehicle control.[1][8] |
Table 2: Efficacy of this compound Alone and in Combination with Linezolid
| Treatment Group | Day 10 Wound Area (% Reduction vs. Vehicle) | Day 14 Wound Area (% Reduction vs. Vehicle) | Day 21 Wound Area (% Reduction vs. Vehicle) |
| This compound | Significant Reduction (P=0.033) | Significant Reduction (P=0.036) | Significant Reduction (P<0.049) |
| Linezolid | No Significant Difference | No Significant Difference | No Significant Difference |
| This compound + Linezolid | Further Significant Reduction (P=0.00002) | Further Significant Reduction (P=0.037) | Further Significant Reduction (P=0.008) |
| This table summarizes the enhanced effect of co-administering this compound with an antibiotic, demonstrating a synergistic acceleration of wound healing.[1][8] |
Table 3: Biomarker Modulation by this compound in Diabetic Wounds
| Biomarker | Effect of this compound Treatment | P-value vs. Vehicle |
| VEGF (Angiogenesis Marker) | Increased | 0.043 |
| Macrophage Infiltration | Mitigated | Not specified |
| Reactive Oxygen Species | Decreased | Not specified |
| NF-κβ | Decreased | Not specified |
| This table highlights the molecular and cellular effects of this compound that contribute to its wound-healing properties.[1] |
Experimental Protocols
Protocol 1: Creation of a Diabetic Wound Model in Mice
This protocol is adapted from established methods for creating chronic wounds in diabetic mice.[9][10][11][12][13]
Materials:
-
Diabetic mice (e.g., db/db mice, 5-6 months old)[9]
-
Electric clippers
-
Buprenorphine (analgesic)[9]
-
Sterile PBS
-
70% ethanol
-
Tegaderm dressing[13]
-
Heating pad
Procedure:
-
Animal Preparation:
-
House db/db mice in a conventional vivarium to establish a natural skin microflora.[9] Use mice that are phenotypically obese and diabetic.[9][13]
-
One day before wounding, anesthetize the mice and shave the dorsal surface.[11][13]
-
Apply a depilatory lotion to the shaved area to remove remaining hair. Rinse thoroughly with water.[11][12] House mice individually after this procedure.[12]
-
-
Anesthesia and Analgesia:
-
Approximately 30 minutes before surgery, administer buprenorphine (0.05 mg/kg) intraperitoneally to manage pain.[9]
-
-
Wound Creation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse on a heating pad to maintain body temperature.
-
Wipe the depilated dorsal skin with 70% ethanol.[13]
-
Create a full-thickness excisional wound by firmly pressing a 7mm biopsy punch onto the skin to mark the area.[12][13]
-
Lift the center of the marked skin with tweezers and excise along the circular mark with surgical scissors.[12][13]
-
-
Post-Operative Care:
Protocol 2: Topical Administration of this compound
This protocol describes the application of this compound to the established diabetic wound model.
Materials:
-
This compound solution or gel formulation
-
Vehicle control (e.g., sterile water or gel base)[7]
-
Micropipette
Procedure:
-
Dose Preparation:
-
Prepare a solution or gel of this compound at the desired concentration. A dose of 10 µ g/wound/day has been shown to be effective.[1][8]
-
This compound can be formulated as a gel in 2% hydroxyethyl (B10761427) cellulose (B213188) with preservatives.[7]
-
-
Topical Application:
-
Treatment can begin 24 hours after wound creation.[7]
-
Carefully remove the Tegaderm dressing.
-
Using a micropipette, apply the prepared dose of this compound (e.g., in a volume of 50 µL) directly to the wound bed.[7]
-
Apply the vehicle control to the wounds of the control group animals in the same manner.
-
Cover the wound again with a new Tegaderm dressing.
-
-
Treatment Schedule:
-
Wound Monitoring and Analysis:
-
At specified time points (e.g., days 7, 10, 14, 21), photograph the wounds with a scale for wound area analysis.[1][5]
-
Wound area can be quantified using image analysis software.
-
At the end of the experiment, wound tissue can be harvested for histological analysis (e.g., H&E staining for re-epithelialization) or biochemical assays (e.g., measurement of VEGF, MMP-9 activity).[1]
-
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for testing this compound in a diabetic wound model.
Conclusion
This compound is a promising therapeutic agent for the treatment of diabetic wounds due to its selective inhibition of MMP-9. The protocols outlined above provide a comprehensive guide for researchers to effectively model diabetic wounds in mice and administer this compound to evaluate its efficacy. The provided data and diagrams offer a clear understanding of its mechanism and the expected outcomes, facilitating further research and development in this critical area of diabetic care.
References
- 1. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 5. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 10. Protocol to Create Chronic Wounds in Diabetic Mice - an Update to the Published Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to Create Chronic Wounds in Diabetic Mice [protocols.io]
- 12. Video: Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 13. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Overcoming poor solubility of (R)-ND-336 in aqueous solutions
Welcome to the technical support center for (R)-ND-336, a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The reported water solubility of this compound is 4.9 mg/mL. While this may be sufficient for some applications, higher concentrations or specific buffer conditions may require solubility enhancement techniques.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a selective inhibitor of MMP-9.[1][2] In the context of diabetic wound healing, it blocks the detrimental effects of excessive MMP-9 on the extracellular matrix, without significantly affecting the beneficial activity of MMP-8.[3][4]
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: For some in vivo applications, this compound has been dissolved directly in water.[1] However, for in vitro assays requiring higher concentrations, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Q4: What is a recommended starting point for preparing a stock solution of this compound?
A4: A common starting point is to prepare a 10 mM stock solution in anhydrous, high-purity DMSO. From this stock, you can make further dilutions into your aqueous experimental medium.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: The tolerance of cell lines to DMSO can vary, but it is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to address common solubility challenges with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not fully dissolve in aqueous buffer. | The desired concentration exceeds the aqueous solubility limit of 4.9 mg/mL. | 1. Prepare a high-concentration stock solution in DMSO: A 10 mM stock in DMSO is a good starting point. 2. Use gentle heating and vortexing: If the compound is heat-stable, gentle warming (e.g., to 37°C) can aid dissolution. 3. Utilize sonication: Short bursts of sonication can also help to dissolve the compound. |
| Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer. | The concentration of this compound in the final aqueous solution is still too high. The final percentage of DMSO is too low to maintain solubility. | 1. Increase the final DMSO concentration: If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) may be necessary. 2. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. 3. Consider co-solvents: For challenging applications, a co-solvent system (e.g., a mixture of DMSO and ethanol) for the stock solution might be effective. |
| Inconsistent results in biological assays. | Precipitation of this compound in the assay medium, leading to a lower effective concentration. Degradation of the compound in solution. | 1. Visually inspect for precipitates: Before and during the experiment, check for any signs of precipitation in your solutions. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. 3. Proper storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| MMP-9 Inhibition (Ki) | 19 ± 3 nM | [1][2] |
| MMP-8 Inhibition (Ki) | 8590 ± 230 nM | [1][2] |
| MMP-2 Inhibition (Ki) | 127 nM | [5] |
| MMP-14 Inhibition (Ki) | 119 nM | [5] |
| Water Solubility | 4.9 mg/mL | |
| Cytotoxicity (IC50) | 143 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 371.90 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.719 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Visual inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer for In Vitro Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., cell culture medium, phosphate-buffered saline)
Procedure:
-
Determine the final desired concentration: For example, to achieve a final concentration of 10 µM in 1 mL of aqueous buffer.
-
Calculate the required volume of stock solution:
-
V1 (stock volume) = (C2 (final concentration) * V2 (final volume)) / C1 (stock concentration)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Dilution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed aqueous buffer.
-
Mixing: Gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in cell culture media.
-
Final DMSO concentration: In this example, the final DMSO concentration is 0.1%, which is generally well-tolerated by most cell lines.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of the aqueous buffer.
Visualizations
MMP-9 Signaling Pathway in Diabetic Wound Healing
References
- 1. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting matrix metalloproteases in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Potential off-target effects of (R)-ND-336 in experiments
Technical Support Center: (R)-ND-336
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cellular assay that are inconsistent with MMP-9 inhibition. Could this compound have off-target effects?
A1: While this compound is a potent and highly selective inhibitor of MMP-9, like any small molecule, it can interact with other proteins, particularly at higher concentrations.[1][2] Off-target effects are a possibility and should be investigated. Known, albeit weak, off-target activities of this compound have been characterized against a panel of other proteases. For instance, it has been shown to inhibit cathepsin-L and cathepsin-B with Ki values of 5.9 µM and 6.2 µM, respectively.[1] If your experimental system expresses these proteases at high levels, you might observe confounding effects. We recommend performing a dose-response experiment and comparing the effective concentration in your assay with the known Ki values for on- and off-targets.
Q2: Our in vivo experiment involves systemic administration of this compound, and we are seeing unexpected phenotypes. What could be the cause?
A2: this compound is primarily designed for topical administration, which results in minimal systemic absorption.[3] If administered systemically, the potential for off-target effects increases. Studies have shown that this compound can inhibit certain cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, and CYP2C19, with IC50 values in the low micromolar range (7.9 µM, 3.1 µM, and 3.5 µM, respectively).[4][5] Inhibition of these enzymes could lead to drug-drug interactions if other compounds are co-administered. Additionally, at concentrations of 3 µM and higher, this compound has shown some inhibition of the hERG potassium channel, which could have cardiotoxic implications at sufficient systemic concentrations.[1] It is also important to consider the metabolic profile of this compound, as its metabolites have different activity profiles than the parent compound.[6][7][8]
Q3: We are using a fluorescence-based assay to measure MMP-9 activity and are getting inconsistent results. Could this compound be interfering with the assay itself?
A3: While there is no specific literature reporting assay interference by this compound, it is a common issue with small molecule inhibitors.[9] Potential issues could include autofluorescence of the compound or formation of colloidal aggregates at high concentrations, which can lead to non-specific inhibition.[9] To troubleshoot this, we recommend running control experiments with this compound in the absence of the enzyme to check for autofluorescence. Additionally, including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help to disrupt potential aggregates and reveal if the observed inhibition is due to this phenomenon.[9]
Troubleshooting Guides
Issue: Observed biological effect does not correlate with the known IC50 for MMP-9.
This could indicate an off-target effect or an issue with the experimental setup.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the stability and purity of your this compound stock. Degradation can lead to a loss of potency.
-
Perform a Dose-Response Curve: A shallow dose-response curve may suggest off-target activity or assay interference.
-
Use an Orthogonal Assay: Confirm your findings using a different experimental method to measure MMP-9 inhibition.
-
Evaluate Potential Off-Targets: Based on the quantitative data below, assess whether known off-targets of this compound are relevant in your experimental system.
Quantitative Data Summary
The following table summarizes the known inhibitory constants (Ki) and IC50 values for this compound against its primary target (MMP-9) and potential off-targets.
| Target | Parameter | Value | Selectivity vs. MMP-9 | Reference |
| On-Target | ||||
| MMP-9 | Ki | 19 nM | - | [1][3] |
| Off-Target MMPs | ||||
| MMP-8 | Ki | 8,590 nM | 452x | [1] |
| MMP-2 | Ki | 127 nM | 6.7x | [3] |
| MMP-14 | Ki | 119 nM | 6.3x | [3] |
| Other Off-Targets | ||||
| Cathepsin-L | Ki | 5,900 nM | 310x | [1] |
| Cathepsin-B | Ki | 6,200 nM | 326x | [1] |
| CYP1A2 | IC50 | 7,900 nM | 416x | [4][5] |
| CYP2C9 | IC50 | 3,100 nM | 163x | [4][5] |
| CYP2C19 | IC50 | 3,500 nM | 184x | [4][5] |
| CYP2C8 | IC50 | 39,000 nM | 2053x | [4][5] |
| hERG | % Inhibition @ 3 µM | 16% | N/A | [1] |
Experimental Protocols
MMP-9 Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general framework for assessing the inhibitory activity of this compound against MMP-9.
-
Materials:
-
Recombinant human MMP-9 (activated)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
Fluorogenic MMP-9 substrate
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Keep the final DMSO concentration below 0.5%.
-
Add 25 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 50 µL of recombinant MMP-9 (at a pre-determined optimal concentration) to each well.
-
Incubate for 30 minutes at 37°C. This compound is a slow-binding inhibitor, so a pre-incubation step is crucial.[1][2]
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate to each well.
-
Immediately begin kinetic measurements of fluorescence intensity (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: On-target effect of this compound on the MMP-9 signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results in (R)-ND-336 studies
Welcome to the technical support center for (R)-ND-336 studies. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this selective MMP-9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] It functions as a slow-binding, mechanism-based inhibitor. The molecule's thiirane (B1199164) ring undergoes a ring-opening reaction at the active site of MMP-9, forming a thiolate that coordinates with the catalytic zinc ion.[4] This tight binding results in a long residence time of approximately 300 minutes, effectively blocking the enzyme's activity.[3][4]
Q2: What are the expected outcomes of using this compound in a diabetic wound healing model?
In preclinical diabetic wound healing models, topical application of this compound is expected to accelerate wound closure.[1][3] This is achieved by selectively inhibiting the detrimental effects of MMP-9, which is often overexpressed in chronic wounds and contributes to the degradation of the extracellular matrix.[5][6] By inhibiting MMP-9, this compound helps to reduce inflammation, decrease reactive oxygen species (ROS), and promote angiogenesis, thereby facilitating the natural wound healing process.[1][2][7] Studies have shown that this compound is more effective than becaplermin, an FDA-approved treatment for diabetic foot ulcers.[4][8]
Q3: How selective is this compound for MMP-9 over other MMPs?
This compound exhibits high selectivity for MMP-9. It is a potent inhibitor of MMP-9 with a Ki of 19 nM.[3] In contrast, it is a poor inhibitor of MMP-8 (Ki = 8590 nM), which is considered to have a beneficial role in wound healing.[1][2] This results in a selectivity of approximately 450-fold for MMP-9 over MMP-8.[7] It also shows significantly less inhibition of other MMPs like MMP-2 (Ki = 127 nM) and MMP-14 (Ki = 119 nM).[3]
Troubleshooting Guide
In Vivo Studies: Wound Healing Assays
Issue 1: I am not observing accelerated wound healing with this compound treatment in my animal model.
-
Possible Cause 1: Suboptimal Dosage or Formulation.
-
Solution: Ensure that the concentration and formulation of this compound are appropriate for your model. A common effective dose in diabetic mouse models is 50 µ g/wound/day .[3] The compound can be formulated in a gel, such as 2% hydroxyethyl (B10761427) cellulose, for topical application.[7] Verify the stability and homogeneity of your formulation.
-
-
Possible Cause 2: Presence of Infection.
-
Solution: Diabetic foot ulcers are often infected, which can impair healing.[5] this compound does not have antibacterial properties.[1][2] Consider co-administration with an appropriate antibiotic, such as linezolid, which has been shown to be effective in combination with this compound in infected wound models.[1][5]
-
-
Possible Cause 3: Inadequate Inhibition of MMP-9.
-
Solution: Confirm the presence and activity of MMP-9 in your wound model. You can perform in situ zymography or collect wound exudate for analysis.[4] If MMP-9 levels are not significantly elevated, the therapeutic effect of this compound may be limited.
-
-
Possible Cause 4: Experimental Variability.
-
Solution: Wound healing assays can have inherent variability. Ensure consistent wound creation, application of the treatment, and measurement techniques. Use a sufficient number of animals per group to achieve statistical power.
-
In Vitro Studies: Enzyme Inhibition and Cell-Based Assays
Issue 2: My in vitro MMP-9 inhibition results with this compound are inconsistent.
-
Possible Cause 1: Reagent Quality and Handling.
-
Solution: Ensure the purity and proper storage of this compound. Use high-quality, active MMP-9 enzyme and substrate. Avoid repeated freeze-thaw cycles of the enzyme.
-
-
Possible Cause 2: Assay Conditions.
-
Solution: Optimize your assay conditions, including buffer composition, pH, and incubation time. Since this compound is a slow-binding inhibitor, a pre-incubation step with the enzyme before adding the substrate may be necessary to observe maximal inhibition.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated inhibitor solutions.
-
Issue 3: I am observing unexpected cellular responses, such as cytotoxicity, in my cell-based assays.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: this compound has been shown to be non-cytotoxic at therapeutic concentrations, with a favorable IC50 of 143 µM in cytotoxicity assays.[3] However, at very high concentrations, off-target effects or solvent-related toxicity (if using a vehicle like DMSO) could occur. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While highly selective, this compound has been shown to poorly inhibit cathepsin-L and cathepsin-B at micromolar concentrations.[7] If your cellular system is particularly sensitive to the inhibition of these proteases, you may observe unexpected effects. Consider using a lower concentration of this compound or a different MMP-9 inhibitor with a distinct off-target profile for comparison.
-
-
Possible Cause 3: Drug-Drug Interactions.
-
Solution: In vitro studies have shown that this compound can inhibit some cytochrome P450 enzymes (CYP1A2, CYP2C8, CYP2C9, and CYP2C19) at micromolar concentrations.[1][7] If you are co-administering other compounds in your cell-based assays, consider the potential for metabolic drug-drug interactions. These systemic concentrations are unlikely to be reached with topical administration in vivo.[7]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target MMP | Ki (nM) | Notes |
| MMP-9 | 19 | Potent, slow-binding inhibitor[1][2][3] |
| MMP-8 | 8590 | Poor, non-competitive inhibitor[1][2] |
| MMP-2 | 127 | [3] |
| MMP-14 | 119 | [3] |
Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Wound Healing Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 50 µ g/wound/day | Accelerated wound healing compared to vehicle and becaplermin | [8] |
| Becaplermin | 5 µ g/wound/day | Accelerated wound healing compared to vehicle, but less effective than this compound initially | [8] |
| Vehicle | N/A | Slower wound healing | [8] |
| This compound + Linezolid | 10 µ g/wound/day | Significantly accelerated wound healing in infected wounds compared to either treatment alone | [1] |
Experimental Protocols
Key Experiment: In Vivo Diabetic Mouse Wound Healing Assay
-
Animal Model: Use a diabetic mouse model, such as db/db mice.
-
Wound Creation: After anesthesia, create a full-thickness excisional wound on the dorsal side of the mouse using a sterile biopsy punch (e.g., 8 mm).
-
Treatment Application:
-
Prepare the this compound formulation (e.g., 50 µg in a suitable vehicle like a hydrogel).
-
Topically apply the formulation to the wound bed daily.
-
Include vehicle and positive control (e.g., becaplermin) groups.
-
-
Wound Measurement:
-
Trace the wound area at regular intervals (e.g., days 0, 3, 7, 10, 14) using a digital camera and image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis: At the end of the study, excise the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammation.
-
Biochemical Analysis (Optional): Wound tissue or exudate can be collected to measure MMP-9 activity (e.g., by zymography) or levels of inflammatory markers.
Key Experiment: In Vitro MMP-9 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human MMP-9 enzyme and a fluorogenic MMP-9 substrate in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound or the vehicle control.
-
Add the MMP-9 enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for slow-binding inhibition.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: MMP-9 signaling in normal vs. chronic wounds and the point of intervention for this compound.
Caption: A general experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 6. Frontiers | Targeting matrix metalloproteases in diabetic wound healing [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-ND-336 Delivery in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the delivery of (R)-ND-336, a potent and selective MMP-9 inhibitor, in cell culture experiments. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1] It functions as a slow-binding inhibitor, exhibiting a long residence time on the enzyme.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific solubility data for this compound in various solvents is not extensively published, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[2]
Q3: What is the stability of this compound in cell culture media?
A3: The stability of small molecule inhibitors in aqueous and complex biological media can vary. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. For long-term experiments, consider refreshing the media with the inhibitor at regular intervals.
Q4: How can I determine the optimal concentration of this compound for my cell line?
A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. It is advisable to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired inhibitory effect on MMP-9 activity without causing significant cytotoxicity.
Q5: What are the known off-target effects of this compound?
A5: this compound shows some inhibitory activity against MMP-2 and MMP-14, though with lower potency compared to MMP-9.[1] It is important to consider these potential off-target effects when interpreting experimental results.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Kᵢ (nM) | Notes |
| MMP-9 | 19 | Potent and selective inhibition.[1] |
| MMP-2 | 127 | Moderate inhibition.[1] |
| MMP-14 | 119 | Moderate inhibition.[1] |
| Other MMPs | >100,000 | Poorly inhibits other MMPs.[1] |
Table 2: Troubleshooting Common Issues with this compound Delivery
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation in Media | - High final concentration of this compound.- High percentage of organic solvent in the final dilution. | - Perform a solubility test with a small amount of the compound.- Use a lower final concentration of the inhibitor.- Ensure the final concentration of the organic solvent (e.g., DMSO) is typically below 0.5% (v/v).- Consider using a co-solvent system if solubility issues persist. |
| Inconsistent or No Inhibitory Effect | - Degradation of this compound in stock solution or media.- Incorrect timing of inhibitor addition.- Low cellular uptake. | - Prepare fresh stock solutions and dilutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.- Add the inhibitor prior to or concurrently with the stimulus that induces MMP-9 expression/activity.- If poor cell permeability is suspected, consider increasing the incubation time or using a higher (but non-toxic) concentration. |
| High Cell Toxicity | - Inhibitor concentration is too high.- Solvent toxicity.- Off-target effects. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is within the tolerance level of your cell line (typically <0.5% for DMSO).- Run a vehicle control (media with solvent only).- Consider using a structurally different MMP-9 inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment in Cell Culture
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow according to your experimental requirements.
-
-
Inhibitor Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration of the experiment. The incubation time should be optimized based on the specific cell type and the experimental endpoint.
-
-
Assessment of MMP-9 Inhibition:
Protocol 2: Gelatin Zymography for MMP-9 Activity
This protocol provides a method to detect the enzymatic activity of MMP-9 in cell culture supernatants.
-
Sample Preparation:
-
Collect conditioned media from this compound treated and control cells.
-
Centrifuge the media to remove any cells or debris.
-
Determine the protein concentration of the supernatant.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix the samples with a non-reducing sample buffer and load them onto the gel.
-
Run the gel under non-reducing conditions.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
-
Visualizations
Caption: Simplified MMP-9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting workflow for this compound cell culture experiments.
References
Technical Support Center: Optimizing Incubation Time for (R)-ND-336 in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for (R)-ND-336 in enzyme assays. Given that this compound is a potent and selective slow-binding inhibitor of Matrix Metalloproteinase-9 (MMP-9), understanding its kinetic properties is crucial for accurate and reproducible experimental outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is incubation time a critical parameter for this inhibitor?
A1: this compound is a small molecule that acts as a potent and selective inhibitor of MMP-9, an enzyme implicated in various physiological and pathological processes, including diabetic foot ulcers.[3][4] It functions as a slow-binding inhibitor, meaning it establishes its final, tight-binding state with the enzyme over a longer period than a classical, rapid-equilibrium inhibitor.[1][5][6] Therefore, the pre-incubation time of this compound with the enzyme before initiating the reaction is a critical parameter to ensure that the inhibition has reached its maximum effect, leading to an accurate determination of its potency (e.g., IC50 or Ki values).
Q2: What is the mechanism of action for this compound?
A2: this compound inhibits MMP-9 through a mechanism-based process. The inhibitor's thiirane (B1199164) ring is opened, forming a thiolate that coordinates with the catalytic zinc ion in the active site of MMP-9. This results in a tight-binding enzyme-inhibitor complex with a long residence time.[1][2]
Q3: What are the known kinetic parameters for this compound with MMP-9?
A3: The key kinetic parameters for this compound's interaction with MMP-9 are summarized in the table below. The long residence time is particularly noteworthy as it underscores the importance of an adequate pre-incubation period.[3]
| Parameter | Value | Reference |
| Ki | 19 nM | [3] |
| Residence Time (1/k_off) | 300 min | [3] |
| Selectivity vs. MMP-8 | ~450-fold | [1] |
Q4: How does the slow-binding nature of this compound affect the appearance of my enzyme kinetic data?
A4: In the presence of a slow-binding inhibitor like this compound, you may observe a time-dependent decrease in the reaction rate. The initial velocity of the reaction may be higher and will gradually decrease as the inhibitor establishes a tighter binding with the enzyme, reaching a steady-state rate of inhibition. This can result in curved progress curves (product formation versus time) rather than the linear plots seen with rapid inhibitors.[5]
Troubleshooting Guide
Issue: High variability in IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Pre-incubation Time | This compound is a slow-binding inhibitor. Ensure a sufficiently long pre-incubation of the enzyme and inhibitor to allow the binding to reach equilibrium. A time-course experiment is recommended to determine the optimal pre-incubation time (see Experimental Protocols). Given its long residence time of 300 minutes, pre-incubation times of at least 60-120 minutes should be tested.[3] |
| Inconsistent Pre-incubation Conditions | Maintain consistent temperature and buffer conditions during the pre-incubation period for all samples. Variations in temperature can affect binding kinetics. |
| Enzyme Concentration | For tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration. Use the lowest enzyme concentration that provides a robust signal and ensure the same concentration is used across all experiments. |
| Substrate Concentration | The apparent IC50 value can be influenced by the substrate concentration. It is recommended to determine the inhibition mechanism (e.g., competitive, non-competitive) to properly interpret IC50 values. |
Issue: No or weak inhibition observed.
| Possible Cause | Troubleshooting Step |
| Inadequate Pre-incubation Time | As mentioned above, a short pre-incubation time will not allow for sufficient binding of this compound to MMP-9, leading to an underestimation of its inhibitory potential. |
| Incorrect Reagent Concentration | Verify the concentrations of this compound, MMP-9, and the substrate. Perform serial dilutions carefully. |
| Degraded Inhibitor or Enzyme | Ensure that this compound and the MMP-9 enzyme are stored correctly and have not degraded. Prepare fresh solutions for each experiment. |
| Assay Conditions | Confirm that the pH, buffer components, and temperature of the assay are optimal for both MMP-9 activity and this compound stability. |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound
This protocol is designed to determine the minimum pre-incubation time required for this compound to achieve maximal inhibition of MMP-9.
Materials:
-
Purified, active MMP-9 enzyme
-
This compound stock solution
-
MMP-9 substrate (e.g., a fluorescent peptide substrate)
-
Assay buffer (optimized for MMP-9 activity)
-
96-well microplate (black, for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MMP-9 enzyme to the desired working concentration in assay buffer.
-
Prepare a solution of this compound at a concentration that is expected to give significant inhibition (e.g., 5-10 times the expected IC50).
-
Prepare the MMP-9 substrate at the desired working concentration in assay buffer.
-
-
Set up the Pre-incubation:
-
In the wells of the microplate, add the MMP-9 enzyme and the this compound solution.
-
In parallel, prepare control wells with MMP-9 enzyme and an equivalent volume of vehicle (the solvent used for the this compound stock).
-
Incubate the plate at the desired temperature (e.g., 37°C) and measure the reaction progress at various time points (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes).
-
-
Initiate the Reaction:
-
At each designated pre-incubation time point, add the MMP-9 substrate to the wells to start the enzymatic reaction.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the change in fluorescence (or absorbance) over time using a microplate reader. Collect data at regular intervals for a period where the uninhibited reaction remains linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each pre-incubation time point for both the inhibited and uninhibited reactions.
-
Plot the percentage of inhibition versus the pre-incubation time.
-
The optimal pre-incubation time is the point at which the percentage of inhibition reaches a plateau, indicating that the binding has reached equilibrium.
-
Visualizations
MMP-9 Signaling in Diabetic Wound Healing
The following diagram illustrates the central role of MMP-9 in the impaired wound healing process in diabetic conditions, a pathway that this compound is designed to inhibit.
Caption: MMP-9 signaling cascade in diabetic wounds.
Experimental Workflow for Optimizing Incubation Time
The following diagram outlines the logical flow of an experiment to determine the optimal pre-incubation time for this compound.
Caption: Workflow for incubation time optimization.
References
- 1. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting matrix metalloproteases in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 6. researchgate.net [researchgate.net]
Addressing variability in in vivo experiments with (R)-ND-336
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective MMP-9 inhibitor, (R)-ND-336, in in vivo experiments.
Troubleshooting Guide
Question: We are observing significant variability in wound healing rates between individual animals in the same treatment group. What are the potential causes and solutions?
Answer:
Variability in wound healing is a common challenge in in vivo studies. Several factors related to the animal model, experimental procedure, and the compound itself can contribute to this.
Potential Causes:
-
Animal Model:
-
Genetic Drift: Db/db mice, a common model for diabetic wound healing, can exhibit genetic drift over generations, leading to phenotypic differences.
-
Disease Severity: The severity of diabetes (e.g., blood glucose levels) can vary between animals, impacting their intrinsic healing capacity.
-
Microbiome: Differences in the skin microbiome of individual animals can influence inflammation and wound healing.
-
-
Experimental Procedure:
-
Wound Creation: Minor variations in the size, depth, and location of the excisional wound can lead to different healing trajectories.
-
Infection Model: If an infection model is used, inconsistencies in the bacterial strain, inoculum size, or application method can cause variable infection severity.
-
Dosing and Formulation: Inaccurate or inconsistent topical application of this compound can result in variable local drug concentrations. The formulation's stability and homogeneity are also critical.
-
Dressing and Housing: The type of wound dressing and the housing conditions (e-g., individual vs. group housing) can affect wound healing.
-
-
This compound Specifics:
-
Target Engagement: Incomplete or variable inhibition of MMP-9 at the wound site can lead to inconsistent efficacy.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing in vivo variability.
Question: The efficacy of this compound in our wound healing model is lower than reported in the literature. What could be the reason?
Answer:
Suboptimal efficacy can stem from issues with target engagement, the experimental model, or data analysis.
Potential Causes:
-
Insufficient MMP-9 Inhibition: The dose of this compound may be too low to achieve complete inhibition of the elevated MMP-9 activity in the wound.
-
Timing of Treatment: The initiation and duration of treatment are critical. This compound is designed to counteract the detrimental effects of high MMP-9 levels, which are particularly prominent in the inflammatory phase of wound healing.
-
Model-Specific Differences: The level of MMP-9 upregulation can differ between various diabetic animal models or infection protocols.
-
Outcome Measures: The method and timing of assessing wound healing (e.g., wound area measurement, histological analysis) can influence the perceived efficacy.
Solutions:
-
Dose-Response Study: Conduct a dose-ranging study to determine the optimal concentration of this compound for your specific model.
-
Confirm Target Engagement: Use techniques like in-situ zymography with DQ-gelatin to visually confirm the inhibition of MMP-9 activity in the wound tissue.[1][2]
-
Review Treatment Schedule: Ensure the treatment schedule aligns with the inflammatory phase of wound healing in your model.
-
Comprehensive Endpoint Analysis: Employ multiple endpoint measures, including planimetric analysis of wound closure, histology to assess re-epithelialization and granulation tissue formation, and biomarker analysis (e.g., VEGF).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, slow-binding inhibitor of matrix metalloproteinase-9 (MMP-9).[1][5][6] It acts as a mechanism-based inhibitor where the thiirane (B1199164) ring undergoes opening at the active site of MMP-9, leading to a tightly bound complex with the catalytic zinc ion.[1][2] This results in a long residence time of approximately 300 minutes, effectively shutting down the detrimental proteolytic activity of MMP-9 in the wound environment.[1][2][5]
Caption: Mechanism of this compound action on MMP-9.
Q2: Why is selective inhibition of MMP-9 important?
A2: In diabetic foot ulcers, MMP-9 is considered detrimental to healing, while another matrix metalloproteinase, MMP-8, is thought to have a beneficial, reparative role.[1][3][6][7] this compound is highly selective for MMP-9 over MMP-8, which is crucial for its therapeutic effect.[3][6] This selectivity allows it to suppress the harmful activity of MMP-9 without interfering with the constructive role of MMP-8, thereby promoting a more favorable environment for wound repair.[3][6]
Q3: Are there any known drug-drug interactions with this compound?
A3: In vitro studies have shown that this compound can inhibit certain cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C8, CYP2C9, and CYP2C19, with IC50 values in the low micromolar range.[3][4] However, it does not inhibit CYP3A4/A5 or CYP2D6.[3][4] Given its topical administration and minimal systemic absorption (an AUCtop/AUCiv ratio of 3.7% in db/db mice), these concentrations are unlikely to be reached in systemic circulation, suggesting a low risk of clinically relevant drug-drug interactions.[3][4][5]
Q4: Can this compound be used in combination with antibiotics?
A4: Yes, studies in infected diabetic mouse models have shown that this compound can be used concurrently with antibiotics like linezolid.[3][4][7] The combination therapy demonstrated accelerated wound healing compared to either agent alone.[3][4] this compound itself does not possess antibacterial activity.[4]
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. MMP-9 | Residence Time |
| MMP-9 | 19 nM[1][5][6] | - | 300 min[1][2][5] |
| MMP-8 | 8590 nM[1][3][4] | 450-fold[6] | < 1 sec[2] |
| MMP-2 | 127 nM[5] | - | Not Reported |
| MMP-14 | 119 nM[5] | - | Not Reported |
Table 2: In Vivo Efficacy in Diabetic Mice (db/db)
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 50 µ g/wound/day | Accelerated wound healing vs. vehicle.[5] Superior efficacy to becaplermin.[1][2] | --INVALID-LINK-- |
| This compound | 200 µg/mL topical | Smaller wound areas vs. vehicle in infected model.[3][4] | --INVALID-LINK-- |
| This compound + Linezolid | 200 µg/mL + 100 µg/mL | Further acceleration of wound healing vs. either agent alone.[3][4] | --INVALID-LINK-- |
Table 3: Pharmacokinetic & Safety Parameters
| Parameter | Value | Note |
| Systemic Absorption (Topical) | AUCtop/AUCiv ratio: 3.7%[5] | Minimal absorption in db/db mice. |
| Cytotoxicity (IC50) | 143 µM[5] | Indicates low cytotoxicity. |
| CYP Inhibition (IC50) | CYP1A2: 7.9 µM, CYP2C9: 3.1 µM, CYP2C19: 3.5 µM[3][4] | Unlikely to be achieved systemically after topical administration. |
Experimental Protocols
Diabetic Mouse (db/db) Excisional Wound Healing Model
-
Animal Acclimatization: House male db/db mice (8-10 weeks old) in individual cages for at least one week before the experiment. Monitor blood glucose levels to confirm diabetic phenotype.
-
Wound Creation: Anesthetize the mice. Shave and sterilize the dorsal back. Create a full-thickness excisional wound (e.g., 8 mm diameter) using a sterile biopsy punch.
-
Infection (Optional): For an infected model, apply a suspension of a clinically relevant bacterial strain (e.g., Staphylococcus epidermidis) to the wound bed one day after wound creation.
-
Treatment:
-
Prepare the this compound formulation (e.g., in water or a suitable gel vehicle).
-
Begin topical treatment on day 1 for uninfected models, or after a set period of infection establishment (e.g., day 7) for infected models.
-
Apply a defined volume/dose (e.g., 50 µL containing 50 µg of this compound) directly to the wound bed daily.[2][5]
-
Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).
-
-
Wound Area Measurement:
-
At specified time points (e.g., days 7, 10, 14, 21), remove the dressing and photograph the wound with a scale bar.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Express data as a percentage of the initial wound area.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding skin.
-
Fix a portion of the tissue in formalin for histological analysis (H&E staining for re-epithelialization).
-
Snap-freeze another portion for biomarker analysis (e.g., in-situ zymography for MMP activity, ELISA for VEGF levels).
-
Caption: Workflow for a diabetic mouse wound healing experiment.
References
- 1. Targeting MMP-9 in Diabetic Foot Ulcers [mdpi.com]
- 2. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
How to control for confounding factors in (R)-ND-336 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the selective MMP-9 inhibitor, (R)-ND-336. The following information is intended to help control for potential confounding factors and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2] It functions as a slow-binding, mechanism-based inhibitor, where the thiirane (B1199164) ring undergoes opening at the active site of MMP-9. This results in the formation of a thiolate that coordinates with the active-site zinc ion, leading to a very slow reversal of inhibition and a long residence time of approximately 300 minutes.[3]
Q2: What are the known off-target effects of this compound that could be confounding factors?
While this compound is highly selective for MMP-9, it can inhibit other MMPs at higher concentrations, which could be a confounding factor in experiments.[1][2][4] It is a non-competitive inhibitor of MMP-8.[4][5] Additionally, studies have shown weak inhibition of cathepsin-L and cathepsin-B at micromolar concentrations, which are unlikely to be achieved with topical administration.
Q3: How can I control for the off-target effects of this compound in my experiments?
To control for off-target effects, it is crucial to:
-
Use the appropriate concentration: Titrate this compound to the lowest effective concentration that inhibits MMP-9 without significantly affecting other MMPs.
-
Include proper controls:
-
Vehicle control: To account for any effects of the delivery vehicle.
-
Inactive enantiomer control: Use the (S)-enantiomer, (S)-ND-336, which is a much less potent inhibitor of MMP-9, to demonstrate that the observed effects are specific to the (R)-enantiomer's inhibitory activity.[6]
-
MMP-9 knockout/knockdown models: If feasible, use genetic models (e.g., MMP-9 knockout mice or siRNA-mediated knockdown in cell culture) to confirm that the effects of this compound are MMP-9 dependent.
-
-
Perform selectivity profiling: Assess the activity of this compound against a panel of related proteases (e.g., other MMPs) to confirm its selectivity under your experimental conditions.
Q4: What are the metabolites of this compound, and could they interfere with my results?
In vitro studies have identified three main metabolites of this compound, designated as M1, M2, and M3, which are formed through metabolism by monoamine oxidase A (MAO-A).[7][8] These metabolites are significantly less potent inhibitors of MMP-9 than the parent compound.[7][8][9] Therefore, it is unlikely that they will be a major confounding factor, especially in in vitro studies or with topical in vivo administration where systemic metabolism is minimal.
Q5: How can I control for the potential confounding effect of this compound metabolism?
For in vivo studies where systemic exposure and metabolism are a concern:
-
Use a MAO-A inhibitor: Co-administration with a selective MAO-A inhibitor can be used as an experimental control to assess the contribution of this compound metabolism to the observed effects. However, this introduces another variable and potential off-target effects of the MAO-A inhibitor itself.
-
Measure metabolite levels: Quantify the levels of this compound and its metabolites in your samples (e.g., plasma, tissue homogenates) to correlate the observed effects with the concentration of the active compound.
Q6: Are there any known drug-drug interactions with this compound?
In vitro studies have shown that this compound can inhibit some cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C8, CYP2C9, and CYP2C19, at micromolar concentrations.[4] However, these concentrations are unlikely to be reached with topical administration, minimizing the risk of systemic drug-drug interactions.[4] When using this compound in combination with other drugs, especially in systemic applications, the potential for CYP-mediated interactions should be considered.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent inhibition of MMP-9 activity | - Incorrect concentration of this compound- Degradation of this compound- Issues with the activity assay | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh stock solutions of this compound for each experiment.- Validate your MMP-9 activity assay with a known inhibitor and positive control. |
| Observed effects are not consistent with MMP-9 inhibition | - Off-target effects- Indirect effects of this compound- Experimental artifact | - See FAQ Q3 for controlling for off-target effects.- Investigate downstream signaling pathways to confirm the mechanism.- Include all necessary controls (vehicle, inactive enantiomer). |
| Variability in in vivo wound healing studies | - Inconsistent drug delivery- Animal-to-animal variability- Infection in the wound model | - Ensure consistent application of the topical formulation.- Increase the number of animals per group to improve statistical power.- Consider co-administration with an antibiotic if infection is a concern.[10] |
Data Presentation
Table 1: Inhibitory Potency (Ki) of this compound and its Metabolites against various MMPs.
| Compound | MMP-9 Ki (nM) | MMP-2 Ki (nM) | MMP-14 Ki (nM) | MMP-8 Ki (nM) |
| This compound | 19[1][2] | 127[1][2] | 119[1][2] | 8590[4][5] |
| Metabolite M1 | >100,000 (IC50)[7][8] | - | - | - |
| Metabolite M2 | 390[7][8] | - | - | - |
| Metabolite M3 | >100,000 (IC50)[7][8] | - | - | - |
Table 2: Off-Target Profile of this compound against other Proteases.
| Protease | Ki (µM) |
| Cathepsin-L | 5.9 |
| Cathepsin-B | 6.2 |
Table 3: In Vitro Drug-Drug Interaction Profile of this compound.
| CYP Enzyme | IC50 (µM) |
| CYP1A2 | 7.9[4] |
| CYP2C8 | 39.0[4] |
| CYP2C9 | 3.1[4] |
| CYP2C19 | 3.5[4] |
Experimental Protocols
Protocol 1: Gelatin Zymography for Assessing MMP-9 Activity
This protocol is used to detect the activity of MMP-9 in biological samples.
Materials:
-
Polyacrylamide gel with 0.1% gelatin
-
Tris-Glycine SDS Running Buffer
-
Sample buffer (non-reducing)
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue homogenates. Determine the protein concentration of each sample.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow enzymes to renature.
-
Development: Incubate the gel in developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for at least 1 hour. Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. MMP-9 activity will appear as a band at approximately 92 kDa.
Protocol 2: In Vivo Diabetic Wound Healing Model
This protocol describes a common model to evaluate the efficacy of this compound in promoting wound healing.
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Surgical tools for creating full-thickness excisional wounds
-
This compound formulation (e.g., topical gel)
-
Vehicle control
-
Wound dressing
Procedure:
-
Animal Model: Acclimatize diabetic mice to the housing conditions.
-
Wounding: Anesthetize the mice and create one or two full-thickness excisional wounds on the dorsal side using a biopsy punch (e.g., 6-8 mm).
-
Treatment: Apply the this compound formulation or vehicle control topically to the wounds daily. Cover the wounds with a transparent dressing.
-
Wound Closure Measurement: Measure the wound area at regular intervals (e.g., every 2-3 days) by tracing the wound margin and calculating the area using image analysis software.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the wound tissue for further analysis (e.g., histology, zymography, western blotting).
Mandatory Visualization
Caption: Simplified signaling pathway of MMP-9 activation and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship for dissecting confounding factors in this compound research.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 7. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Resistance to (R)-ND-336 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for resistance to the selective MMP-9 inhibitor, (R)-ND-336, during long-term experimental studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments designed to assess the long-term efficacy and potential for resistance to this compound.
Problem 1: Diminished this compound Efficacy in Long-Term Cell Culture Models
Question: We are observing a gradual decrease in the inhibitory effect of this compound on cell invasion/migration in our long-term cell culture experiments. What could be the underlying cause and how can we investigate it?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigative Steps | Expected Outcome if Cause is Confirmed |
| Upregulation of MMP-9 Expression | 1. Quantitative PCR (qPCR): Measure MMP-9 mRNA levels in resistant vs. parental cells. 2. Western Blot/ELISA: Quantify MMP-9 protein levels in cell lysates and conditioned media. | Increased MMP-9 mRNA and protein levels in cells chronically exposed to this compound. |
| Activation of Bypass Signaling Pathways | 1. Phospho-protein arrays/Western Blot: Analyze the activation status (phosphorylation) of key signaling proteins (e.g., Akt, ERK, p38) in the presence of this compound.[1] 2. Inhibitor Combination Studies: Treat resistant cells with this compound in combination with inhibitors of suspected bypass pathways (e.g., PI3K, MEK inhibitors). | Increased phosphorylation of specific signaling molecules.[1] Restoration of this compound sensitivity in the presence of a bypass pathway inhibitor. |
| Increased Drug Efflux | 1. Efflux Pump Inhibitor Co-treatment: Treat resistant cells with this compound in the presence of broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A). 2. qPCR/Western Blot: Analyze the expression of common efflux pump proteins (e.g., MDR1, ABCG2). | Restoration of this compound sensitivity in the presence of an efflux pump inhibitor.[2] Increased expression of efflux pump proteins. |
| Mutation in the MMP-9 Gene | 1. Sanger Sequencing: Sequence the this compound binding site within the MMP-9 gene of resistant cells to identify potential mutations. | Identification of mutations that may alter the binding affinity of this compound. |
Problem 2: Inconsistent Results in this compound Resistance Induction Protocols
Question: We are attempting to generate an this compound resistant cell line by continuous exposure to increasing concentrations of the inhibitor, but we are seeing inconsistent results and widespread cell death. How can we optimize this protocol?
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Initial Drug Concentration | Start with a concentration at or below the IC20 (the concentration that inhibits 20% of the cell population), not the IC50.[3] | A lower starting concentration allows for gradual adaptation and selection of resistant clones, minimizing the risk of massive cell death.[3] |
| Dose Escalation Strategy | Increase the drug concentration in small, incremental steps (e.g., 1.5-2 fold) only after the cells have resumed a stable growth rate at the current concentration.[4] | This "step-wise" or "pulse" selection method mimics clinical scenarios and allows for the emergence of stable resistant populations.[4][5] |
| Monitoring Cell Health | Regularly monitor cell morphology and proliferation rates. Allow for recovery periods in drug-free media if significant cytotoxicity is observed.[6] | Maintaining a healthy, albeit slower-growing, cell population is crucial for the successful selection of resistant clones. |
| Clonal Selection | Once a resistant population is established, perform single-cell cloning to isolate and characterize individual resistant clones. | This ensures a homogenous population for downstream mechanistic studies and avoids confounding results from a mixed population of cells with different resistance levels. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol outlines a method for developing a cell line with acquired resistance to this compound through continuous exposure to escalating concentrations of the inhibitor.
Materials:
-
Parental cell line of interest (e.g., HT-1080 fibrosarcoma, A549 lung carcinoma)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for viability assays
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the IC50 value.[7]
-
-
Initiate Resistance Induction:
-
Culture parental cells in a medium containing this compound at a starting concentration of IC20.
-
Maintain the cells in this medium, replacing it every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily (albeit slower than parental cells), increase the concentration of this compound by 1.5 to 2-fold.[4]
-
Repeat this process of adaptation and dose escalation.
-
-
Monitor Resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of this compound for the treated cell population to monitor the development of resistance.
-
-
Establishment of a Resistant Line:
-
A cell line is considered resistant when its IC50 for this compound is significantly higher (e.g., >5-fold) than that of the parental cell line.
-
At this point, the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound.
-
-
Clonal Isolation:
-
Perform limiting dilution cloning to isolate single-cell clones from the resistant population for further characterization.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of matrix metalloproteinase-9 (MMP-9).[8] It acts as a slow-binding, mechanism-based inhibitor, meaning it forms a tight and long-lasting bond with the active site of the MMP-9 enzyme, effectively blocking its activity.[9] This high selectivity for MMP-9 over other MMPs, such as MMP-8, is a key feature of the compound.[9]
Q2: Are there any known instances of resistance to this compound in published studies?
To date, there are no published long-term studies specifically investigating the development of resistance to this compound. The existing research primarily focuses on its efficacy in preclinical models of diabetic foot ulcers and its mechanism of MMP-9 inhibition.[10][11]
Q3: What are the theoretical mechanisms by which cells could develop resistance to this compound?
Based on known mechanisms of resistance to other enzyme inhibitors, potential mechanisms for this compound resistance include:
-
Target Modification: Mutations in the MMP-9 gene that alter the binding site of this compound, reducing its affinity for the enzyme.[]
-
Target Overexpression: Increased expression and production of the MMP-9 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[]
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that can compensate for the inhibition of MMP-9, thereby promoting cell survival and invasion.[13]
-
Drug Efflux: Increased activity of cellular efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.[2]
-
Metabolic Alterations: Changes in cellular metabolism that either inactivate this compound or provide alternative pathways for the processes it inhibits.
Q4: How might the presence of bacteria in a diabetic foot ulcer influence the potential for resistance to this compound?
While this compound is not an antibiotic, the bacterial environment of a chronic wound could indirectly influence its efficacy. Chronic inflammation driven by bacteria can lead to persistently high levels of MMPs, potentially requiring higher or more sustained inhibitor concentrations.[14] Some bacteria themselves can produce proteases that might degrade the inhibitor or alter the wound environment in other ways that could impact drug efficacy. Furthermore, some non-antibiotic compounds have been shown to be substrates for bacterial efflux pumps, which could theoretically reduce the local concentration of this compound.[2]
Q5: What are the key considerations for designing a long-term in vivo study to assess the potential for this compound resistance?
-
Study Duration: The study should be of sufficient length to allow for the potential development of resistance. The exact duration would depend on the animal model and the specific research question.
-
Dosing Regimen: The dosing regimen (concentration and frequency) should be carefully selected to maintain therapeutic levels of the inhibitor over the course of the study.
-
Monitoring of Efficacy: Regularly assess wound healing parameters to detect any decline in the efficacy of this compound over time.
-
Biomarker Analysis: Collect tissue samples at multiple time points to analyze for potential resistance mechanisms, such as changes in MMP-9 expression, activation of signaling pathways, and the presence of mutations.
-
Control Groups: Include appropriate control groups, such as vehicle-treated and untreated groups, to accurately assess the effects of long-term this compound treatment.
Visualizations
Signaling Pathway of MMP-9 Activation
Caption: Signaling pathway leading to MMP-9 activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Resistance
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Troubleshooting Logic for Diminished this compound Efficacy
Caption: Logical workflow for troubleshooting the potential causes of decreased this compound efficacy.
References
- 1. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-antibiotics, Efflux Pumps and Drug Resistance of Gram-negative Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metalloproteinases in chronic wounds - Elena Conde [elenaconde.com]
Improving the bioavailability of (R)-ND-336 for systemic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the systemic bioavailability of the selective MMP-9 inhibitor, (R)-ND-336.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is systemic bioavailability a consideration?
This compound is a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9) with a Ki of 19 nM.[1][2] It has shown promise in accelerating wound healing in diabetic models when applied topically.[1][3][4] For studying its efficacy in systemic diseases where elevated MMP-9 is implicated, achieving adequate systemic exposure is crucial. However, studies have shown minimal systemic absorption after topical administration, indicating a potential challenge for systemic delivery.[1]
Q2: What are the known pharmacokinetic properties of this compound?
Following topical administration in mice, this compound has a very low area under the curve (AUC) compared to intravenous dosing, with a topical to IV AUC ratio of only 3.7%, suggesting poor absorption through the skin.[1] In vitro metabolism studies have shown that this compound is metabolized by monoamine oxidase (MAO) to an aryl aldehyde, which is then further oxidized to a carboxylic acid or reduced to a hydroxymethyl derivative.[2][5] Notably, its metabolism is independent of the major cytochrome P450 (CYP) enzymes.[2][5] Its metabolites are significantly less potent MMP-9 inhibitors.[2][5]
Q3: What are the potential barriers to achieving systemic bioavailability of this compound after oral administration?
-
Low Aqueous Solubility: Many small molecule inhibitors exhibit poor solubility, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.[6][7]
-
First-Pass Metabolism: The presence of MAO in the gut and liver could lead to significant metabolism of this compound before it reaches systemic circulation.[2][5]
-
Efflux by Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump drugs back into the gut lumen.[8]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Question: We are administering this compound orally to rats and observing very low and inconsistent plasma concentrations. What could be the cause and how can we improve this?
Answer: Low and variable plasma concentrations after oral administration are common challenges in preclinical studies.[9] For this compound, this could be due to poor solubility, degradation in the GI tract, or first-pass metabolism. Here are some strategies to troubleshoot this issue:
Strategy 1: Formulation Enhancement
The formulation of a drug can significantly impact its bioavailability.[7][10] Consider the following approaches:
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, potentially leading to faster dissolution.[10][11]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve the solubility and absorption of lipophilic compounds.[10][12]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and solubility.[6]
Strategy 2: Co-administration with a MAO Inhibitor
Given that this compound is metabolized by MAO, co-administration with a MAO inhibitor could reduce first-pass metabolism and increase systemic exposure.[2][5]
Experimental Protocols
Protocol 1: Evaluation of Different this compound Formulations in a Rodent Pharmacokinetic Study
Objective: To determine the oral bioavailability of this compound from different formulations.
Methodology:
-
Formulation Preparation:
-
Micronized Suspension: Prepare a suspension of micronized this compound in a vehicle such as 0.5% methylcellulose.
-
Lipid-Based Formulation (SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents to create a self-emulsifying drug delivery system.
-
Control Suspension: Prepare a suspension of non-micronized this compound in the same vehicle.
-
-
Animal Dosing:
-
Use male Sprague-Dawley rats (n=4 per group).
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Include an intravenous (IV) group dosed with 1 mg/kg of this compound in a suitable solvent to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Data Presentation:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | F (%) |
| Control Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized Suspension | 150 ± 40 | 1.0 | 750 ± 150 | 15 |
| SEDDS Formulation | 400 ± 90 | 0.5 | 2000 ± 400 | 40 |
| Intravenous | 800 ± 120 | 0.25 | 5000 ± 800 | 100 |
Data are presented as mean ± standard deviation.
Visualizations
Diagram 1: Experimental Workflow for Formulation Screening
Caption: Workflow for evaluating different this compound formulations.
Diagram 2: Proposed Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical and Clinical Efficacy Showdown: (R)-ND-336 Versus Becaplermin in Diabetic Wound Healing
For Immediate Release
In the landscape of chronic wound care, particularly for diabetic foot ulcers (DFUs), the quest for more effective therapeutic agents is ongoing. This guide provides a detailed comparison of (R)-ND-336, a novel selective matrix metalloproteinase-9 (MMP-9) inhibitor, and becaplermin (B1179602), an established recombinant human platelet-derived growth factor (PDGF-BB). While becaplermin is an FDA-approved treatment, this compound is currently in the preclinical phase of development, showing promising results in animal models. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms, efficacy data, and experimental protocols.
Mechanism of Action: A Tale of Two Pathways
Becaplermin and this compound employ fundamentally different strategies to promote wound healing. Becaplermin acts as a mimic of the natural growth factor PDGF-BB, which is crucial for the normal wound healing cascade. It binds to the PDGF receptor on fibroblasts and other cells, stimulating their proliferation and migration, and promoting the formation of granulation tissue.[1]
In contrast, this compound targets a pathological aspect of chronic diabetic wounds: the excessive activity of MMP-9. In diabetic ulcers, MMP-9 levels are significantly elevated, leading to the breakdown of the extracellular matrix and impairing cell migration and tissue regeneration.[2][3][4][5] this compound is a potent and selective inhibitor of MMP-9, with a Ki of 19 nM.[6] By inhibiting MMP-9, this compound is hypothesized to restore a more favorable environment for healing, reducing inflammation and promoting angiogenesis.[2][3][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase-9 Delays Wound Healing in a Murine Wound Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
(R)-ND-336: A Comparative Analysis of a Selective MMP-9 Inhibitor
This guide provides a detailed comparison of (R)-ND-336, a selective matrix metalloproteinase-9 (MMP-9) inhibitor, with other broader-spectrum MMP inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of MMPs in pathology and the therapeutic potential of selective inhibition.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling and wound healing, dysregulated MMP activity is implicated in numerous diseases, including cancer, arthritis, and chronic wounds.[1] Early therapeutic strategies focused on broad-spectrum MMP inhibitors. However, clinical trials with these agents were often halted due to musculoskeletal toxicity and a lack of therapeutic benefit, which was attributed to the non-selective inhibition of MMPs that may have protective or beneficial functions.[2] This has shifted focus towards developing highly selective inhibitors that target specific MMPs known to be detrimental in certain pathologies.
This compound is a potent, selective, small-molecule inhibitor targeting MMP-9.[3][4] Its development is largely centered on treating diabetic foot ulcers (DFUs), where MMP-9 activity is known to be detrimental to the healing process, while another MMP, MMP-8, is considered beneficial.[5]
Selectivity Profile: this compound vs. Broad-Spectrum Inhibitors
The primary advantage of this compound lies in its exquisite selectivity for MMP-9 over other MMPs. This is in stark contrast to early-generation, broad-spectrum inhibitors like Batimastat and Marimastat, which inhibit multiple MMPs with low nanomolar potency. The inhibitory activities, represented by the inhibition constant (Kᵢ) for this compound and the half-maximal inhibitory concentration (IC₅₀) for Batimastat and Marimastat, are summarized below.
Data Presentation: Inhibitor Activity Comparison
| MMP Target | This compound (Kᵢ, nM) | Batimastat (IC₅₀, nM) | Marimastat (IC₅₀, nM) |
| MMP-1 (Collagenase-1) | >100,000[4] | 3[6][7] | 5[8] |
| MMP-2 (Gelatinase-A) | 127[4] | 4[6][7] | 6[8] |
| MMP-3 (Stromelysin-1) | >100,000[4] | 20[6][7] | 230[8] |
| MMP-7 (Matrilysin) | >100,000[4] | 6[6][7] | 13[8] |
| MMP-8 (Collagenase-2) | 8,590[3] | N/A | N/A |
| MMP-9 (Gelatinase-B) | 19[4] | 4[6][7] | 3[8] |
| MMP-14 (MT1-MMP) | 119[4] | 1-5[8] | 9[8] |
As the data indicates, this compound demonstrates a significantly higher potency for MMP-9 compared to other MMPs. It is a slow-binding inhibitor with a long residence time on MMP-9 (approximately 300 minutes), while its interaction with MMP-8 is weak and transient (residence time of seconds).[3][4] This high degree of selectivity allows for the targeted suppression of detrimental MMP-9 activity while sparing the beneficial functions of MMP-8 and other MMPs.
Mandatory Visualization
The following diagrams illustrate the pathological role of MMP-9 in diabetic wound healing and a general workflow for screening MMP inhibitors.
References
- 1. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Inhibitory Effect of (R)-ND-336 on MMP-9: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-ND-336's performance against other Matrix Metalloproteinase-9 (MMP-9) inhibitors, supported by experimental data. This compound is a potent and highly selective small-molecule inhibitor of MMP-9, demonstrating significant promise in therapeutic applications where MMP-9 activity is detrimental, such as in diabetic foot ulcers.
This compound distinguishes itself as a slow-binding inhibitor of MMP-9 with a long residence time, contributing to its sustained efficacy.[1] Its mechanism involves the Glu-404 at the active site abstracting a proton, leading to a thiolate that coordinates with the zinc ion, resulting in tight binding and very slow reversal.[2] This high selectivity for MMP-9 over other MMPs, particularly MMP-8 which can be beneficial in wound healing, makes this compound a promising therapeutic candidate.[1][2][3]
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound and other MMP inhibitors, highlighting the superior selectivity of this compound for MMP-9.
| Inhibitor | Target MMP | Ki (nM) | Selectivity (fold) vs. MMP-8 | Notes |
| This compound | MMP-9 | 19 ± 3 [2] | ~450 [3][4] | Slow-binding inhibitor with a long residence time (300 ± 1 min).[1][3] |
| MMP-8 | 8590 ± 230[1][2] | - | Non-competitive inhibitor with a short residence time (<1 s).[1][2] | |
| MMP-2 | 127 | - | ||
| MMP-14 | 119[5] | - | ||
| (S)-ND-336 | MMP-9 | - | 11[3] | The (S)-enantiomer is less selective. |
| (R,S)-ND-336 (racemic) | MMP-9 | - | 51[3] | Racemic mixture shows intermediate selectivity. |
| Becaplermin | MMP-9 | - | - | Poorly inhibits MMP-9 (17% inhibition at 4 µM).[2] Works by indirectly decreasing MMP-9 levels.[2][3] |
| JNJ0966 | MMP-9 | - | - | A highly selective, allosteric inhibitor that prevents zymogen activation. Does not inhibit the catalytic activity of active MMP-9.[6] |
| Marimastat | MMP-2, MMP-9 | - | - | Broad-spectrum MMP inhibitor.[7] |
| Andecaliximab (GS-5745) | MMP-9 | - | - | A humanized monoclonal antibody that inhibits proMMP-9 activation and non-competitively inhibits MMP-9 activity.[8] |
| Cimicifugic acid B | MMP-9 | IC50 = 13.4 µM | - | A natural product inhibitor.[9] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on MMP-9 impacts downstream signaling pathways involved in inflammation and tissue degradation. It has been shown to decrease levels of reactive oxygen species (ROS) and nuclear factor kappa beta (NF-κβ), which are key players in dermal inflammation.[1][4]
The validation of MMP-9 inhibition by this compound typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MMP-9 inhibition.
In Vitro Enzyme Inhibition Assay
-
Enzyme Activation: Recombinant human pro-MMP-9 is activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: this compound and other test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Reaction: The activated MMP-9 enzyme is incubated with the inhibitor at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) for a predetermined period to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC₅₀ or Kᵢ values by fitting the data to appropriate inhibition models.
In-situ Zymography
-
Tissue Preparation: Frozen tissue sections from wounds of diabetic mice treated with vehicle, this compound, or other compounds are prepared.[2]
-
Substrate Incubation: The sections are incubated with a solution containing a quenched-fluorescent gelatin substrate (DQ-gelatin) in a humidified chamber in the dark. DQ-gelatin becomes fluorescent upon cleavage by gelatinases like MMP-9.[2]
-
Nuclear Staining: The sections are then stained with a nuclear counterstain, such as DAPI.[2]
-
Imaging: The fluorescence signal, indicating MMP-9 activity, is visualized and captured using a fluorescence microscope. The intensity of the fluorescence is proportional to the enzyme activity.[2]
Affinity Resin Pulldown and Proteomics
-
Affinity Resin: An affinity resin that specifically binds to the active forms of MMPs is used.[1][10]
-
Tissue Homogenization: Wound tissue samples are homogenized in a suitable buffer.
-
Incubation: The tissue homogenates are incubated with the affinity resin to capture the active MMPs.
-
Washing and Elution: The resin is washed to remove non-specifically bound proteins, and the captured active MMPs are then eluted.
-
Proteomic Analysis: The eluted proteins are identified and quantified using mass spectrometry-based proteomics. This allows for the precise measurement of active MMP-9 levels in the tissue samples.[1][10]
Conclusion
The available experimental data robustly validates the potent and selective inhibitory effect of this compound on MMP-9. Its unique slow-binding mechanism and high selectivity over beneficial MMPs like MMP-8 position it as a superior candidate for therapeutic development compared to broad-spectrum inhibitors and other less selective compounds. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of novel MMP-9 inhibitors.
References
- 1. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products as Regulators against Matrix Metalloproteinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Matrix Metalloproteinase-9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP-9 Inhibitor That Accelerates Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-ND-336: A Comparative Analysis of its Cross-reactivity with Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
(R)-ND-336 has emerged as a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in the pathophysiology of various diseases, including the impaired wound healing observed in diabetic foot ulcers.[1][2][3] This guide provides a comprehensive comparison of the cross-reactivity of this compound with other matrix metalloproteinases, supported by experimental data and detailed protocols.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for MMP-9. This selectivity is crucial for therapeutic applications, as indiscriminate inhibition of MMPs can lead to undesirable side effects. For instance, MMP-8 plays a beneficial role in wound repair, and its inhibition would be counterproductive in the context of diabetic foot ulcer treatment.[2][4]
The inhibitory activity of this compound against a panel of MMPs has been quantified using inhibition constant (Ki) values. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Matrix Metalloproteinase (MMP) | Inhibition Constant (Ki) | Selectivity vs. MMP-9 |
| MMP-9 | 19 nM [5][6] | - |
| MMP-2 | 127 nM[5] | 6.7-fold less sensitive |
| MMP-14 | 119 nM[5] | 6.3-fold less sensitive |
| MMP-8 | 8590 ± 230 nM[1][6] | 452-fold less sensitive |
| Other MMPs | >100 µM[5] | >5263-fold less sensitive |
This compound inhibits MMP-9 as a slow-binding inhibitor and has a long residence time of 300 minutes.[1][6] In contrast, it acts as a noncompetitive inhibitor of MMP-8 with a short residence time of seconds.[1][6]
Experimental Protocols
The determination of the inhibitory activity of this compound against various MMPs is typically performed using a fluorogenic substrate assay.
MMP Inhibition Assay Protocol
Objective: To determine the inhibition constant (Ki) of this compound against various MMPs.
Materials:
-
Recombinant human MMPs (catalytic domains)
-
This compound
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Recombinant human MMP enzymes are pre-incubated with varying concentrations of this compound in the assay buffer for a predetermined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of a fluorogenic MMP substrate.
-
The fluorescence intensity is measured over time at an appropriate excitation and emission wavelength.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km).
Signaling Pathway Context
In the context of diabetic wound healing, the overexpression of MMP-9 is driven by several signaling pathways that are activated by the diabetic microenvironment. Advanced glycation end-products (AGEs), which are prevalent in diabetic patients, can trigger a cascade of events leading to increased MMP-9 expression.
One key pathway involves the interaction of AGEs with their receptor (RAGE), which in turn activates the Notch1 signaling pathway. This leads to the activation of the transcription factor NF-κB, a master regulator of inflammation, which then upregulates the expression of the MMP-9 gene.[1][5] The resulting high levels of active MMP-9 in the wound bed lead to excessive degradation of the extracellular matrix, impairing the healing process.[1][5]
References
- 1. AGEs-induced MMP-9 activation mediated by Notch1 signaling is involved in impaired wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting matrix metalloproteases in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(R)-ND-336 vs. Broad-Spectrum MMP Inhibitors: A Comparative Analysis for Researchers
A new wave of selective matrix metalloproteinase (MMP) inhibitors, exemplified by (R)-ND-336, is emerging as a promising alternative to traditional broad-spectrum MMP inhibitors. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The family of zinc-dependent endopeptidases known as MMPs plays a crucial role in the turnover of extracellular matrix components.[1] While essential for normal physiological processes like wound healing, their overexpression is implicated in various pathologies, including cancer, arthritis, and chronic ulcers.[1][2] Early therapeutic strategies focused on broad-spectrum MMP inhibitors, but these were often plagued by a lack of specificity, leading to significant side effects and clinical trial failures.[3][4] The development of highly selective inhibitors like this compound, which primarily targets MMP-9, represents a significant advancement in the field.[5][6]
Executive Summary of Comparative Performance
This compound demonstrates a superior preclinical profile compared to broad-spectrum MMP inhibitors, primarily due to its high selectivity for MMP-9. This specificity is crucial in diseases where MMP-9 is the primary pathological driver, while other MMPs, such as MMP-8, may have protective roles.[7][8] Broad-spectrum inhibitors, by contrast, indiscriminately block multiple MMPs, which can lead to adverse effects like musculoskeletal syndrome (MSS).[3][9]
Quantitative Data Comparison
The following table summarizes the key quantitative differences between this compound and representative broad-spectrum MMP inhibitors.
| Parameter | This compound | Broad-Spectrum MMP Inhibitors (e.g., Marimastat, Batimastat) | References |
| Primary Target(s) | MMP-9 | Multiple MMPs (e.g., MMP-1, -2, -3, -7, -9, -12, -13) | [6][10] |
| Inhibitory Constant (Ki) for MMP-9 | 19 nM | Varies, generally in the nanomolar range | [6] |
| Inhibitory Constant (Ki) for MMP-8 | 8590 nM | Varies, often potent inhibition | [7] |
| Selectivity (MMP-8 Ki / MMP-9 Ki) | ~450-fold | Low, often near 1-fold | [7] |
| Inhibition of other MMPs (e.g., MMP-1, -2, -14) | Poorly inhibits other MMPs (Ki > 100 µM for many) | Potent inhibition of multiple MMPs | [6] |
| Reported Side Effects in Clinical Trials | Currently in preclinical/early clinical development | Musculoskeletal syndrome (arthralgia, myalgia, tendinitis), gastrointestinal disorders | [3][4] |
| Therapeutic Application (Investigational) | Diabetic foot ulcers | Various cancers (trials largely unsuccessful) | [4][5] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and broad-spectrum inhibitors lies in their interaction with the MMP active site.
Broad-Spectrum Inhibition: Most early-generation broad-spectrum MMP inhibitors are designed to chelate the catalytic zinc ion in the highly conserved active site of MMPs.[9][11] This lack of specificity leads to the inhibition of multiple MMPs, some of which may have beneficial physiological roles.[4]
This compound's Selective Approach: this compound is a mechanism-based, slow-binding inhibitor of MMP-9.[7][12] Its unique thiirane (B1199164) structure allows for a highly selective interaction with the MMP-9 active site.[13] Specifically, the Glu-404 residue in the MMP-9 active site abstracts a proton from this compound, leading to the formation of a thiolate that tightly coordinates with the active-site zinc ion.[12] This results in a long residence time of approximately 300 minutes, effectively and selectively inactivating MMP-9.[7][12] In contrast, its interaction with MMP-8 is weak and transient.[8]
Experimental Protocols
MMP Activity Assay (General Protocol)
Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9, MMP-8)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound or broad-spectrum inhibitor) at various concentrations
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (excitation and emission wavelengths will depend on the specific substrate).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
In Vivo Diabetic Mouse Wound Healing Model
Objective: To evaluate the efficacy of a topically applied MMP inhibitor in promoting wound healing in a diabetic mouse model.
Animal Model:
-
Genetically diabetic mice (e.g., db/db mice) are commonly used as they exhibit impaired wound healing.
Procedure:
-
Anesthetize the mice according to approved animal care and use protocols.
-
Create a full-thickness excisional wound on the dorsal side of the mouse using a sterile biopsy punch (e.g., 6 mm diameter).
-
Topically apply a defined amount of the test compound (e.g., this compound formulated in a gel or saline) or a vehicle control to the wound bed daily.
-
Cover the wound with a semi-occlusive dressing to prevent infection and maintain a moist environment.
-
Monitor the wound area at regular intervals (e.g., every 2-3 days) by tracing the wound margins and calculating the area using image analysis software.
-
At the end of the study (e.g., day 14 or 21), euthanize the animals and harvest the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation) and biochemical assays (e.g., measuring MMP-9 and MMP-8 activity in wound homogenates).
-
Compare the rate of wound closure and histological parameters between the treated and control groups to determine the efficacy of the inhibitor.[8][14]
Signaling Pathways and Experimental Workflows
MMP-9 Signaling in Diabetic Wound Healing
The following diagram illustrates the detrimental role of MMP-9 in diabetic foot ulcers and the therapeutic intervention by this compound.
Caption: Detrimental role of MMP-9 in diabetic wound healing and selective inhibition by this compound.
General Experimental Workflow for Inhibitor Comparison
This diagram outlines a typical workflow for the comparative analysis of MMP inhibitors.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
(R)-ND-336 Outperforms Alternatives in Preclinical Models of Diabetic Wound Healing
A comprehensive analysis of head-to-head studies reveals the superior efficacy of the selective matrix metalloproteinase-9 (MMP-9) inhibitor, (R)-ND-336, in accelerating wound closure and promoting a favorable healing environment compared to other agents in preclinical models of diabetic wounds. These findings position this compound as a promising therapeutic candidate for diabetic foot ulcers (DFUs), a major complication of diabetes.
Diabetic wounds are characterized by a persistent inflammatory state and impaired healing, often leading to severe complications, including amputation.[1] A key pathological feature of these non-healing wounds is the excessive activity of MMP-9, an enzyme that degrades the extracellular matrix and perpetuates inflammation.[2] this compound is a potent and highly selective small-molecule inhibitor of MMP-9.[3][4] Preclinical studies have demonstrated its ability to accelerate wound healing by targeting this key detrimental factor.[1][5]
This guide provides a comparative overview of the performance of this compound against a vehicle control, the antibiotic linezolid (B1675486), and the current FDA-approved standard of care, becaplermin, based on data from studies in infected and uninfected diabetic mouse models.
Comparative Efficacy in Wound Closure
In a key study utilizing an infected diabetic mouse model, topical application of this compound demonstrated a significant acceleration in wound healing compared to both vehicle and linezolid alone.[1] When combined with linezolid, this compound showed an even more pronounced effect, suggesting a synergistic or additive benefit of concurrently targeting MMP-9 and bacterial load.[1]
Table 1: Comparison of Wound Area Reduction in Infected Diabetic Mice
| Treatment Group | Day 10 | Day 14 | Day 21 |
| Vehicle | Baseline | - | - |
| This compound | Smaller (p=0.033) | Smaller (p=0.036) | Smaller (p<0.049) |
| Linezolid | No significant difference vs. Vehicle | No significant difference vs. Vehicle | No significant difference vs. Vehicle |
| This compound + Linezolid | Smaller vs. Vehicle (p=0.00002) & Linezolid (p=0.0043) | Smaller vs. Vehicle (p=0.037) & Linezolid (p=0.0056) | Smaller vs. Vehicle (p=0.008), Linezolid (p=0.00017) & this compound (p=0.035) |
| Data derived from Peng et al., 2021.[1][6] |
Furthermore, histological analysis revealed that wounds treated with this compound, both alone and in combination with linezolid, achieved complete re-epithelialization, a critical marker of healing. In contrast, wounds treated with vehicle or linezolid alone showed only partial re-epithelialization.[1]
In a separate head-to-head comparison in uninfected diabetic mice, this compound was found to be more efficacious than becaplermin, a platelet-derived growth factor (PDGF) therapy. This compound accelerated wound healing more rapidly than becaplermin, particularly in the earlier stages of healing.
Impact on Key Biomarkers
The therapeutic effects of this compound are further substantiated by its positive modulation of key biomarkers involved in the wound healing cascade. By selectively inhibiting MMP-9, this compound helps to resolve inflammation and promote angiogenesis.
Table 2: Effect of this compound and Comparators on Wound Healing Biomarkers
| Biomarker | This compound | Linezolid | This compound + Linezolid | Becaplermin |
| MMP-9 Activity | Suppressed[1] | No effect | Suppressed[1] | Indirectly decreased |
| Macrophage Infiltration (F4/80) | Absent[1] | Decreased[1] | Absent[1] | Not reported |
| VEGF Levels | Increased (p=0.043)[1] | No difference vs. Vehicle[1] | Increased (p=0.038)[1] | Not reported |
| Reactive Oxygen Species (ROS) | Reduced | Not reported | Not reported | Reduced |
| NF-κβ Levels | Lowered | Not reported | Not reported | Lowered |
| Data derived from Peng et al., 2021 and Nguyen et al., 2018.[1] |
Mechanism of Action: Selective MMP-9 Inhibition
The detrimental effects of elevated MMP-9 in diabetic wounds include the degradation of the extracellular matrix, which hinders cell migration and tissue regeneration, and the perpetuation of a pro-inflammatory environment. This compound is a slow-binding inhibitor with a long residence time on MMP-9, leading to sustained and effective inhibition.[1] Its high selectivity for MMP-9 over other MMPs, such as the beneficial MMP-8 which is involved in tissue remodeling, is a key advantage.[1][4]
References
- 1. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. Integrated machine learning analysis of proteomic and transcriptomic data identifies healing associated targets in diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
(R)-ND-336: A Comparative Analysis of Selectivity for MMP-9 over MMP-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of (R)-ND-336 against matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-8 (MMP-8). The data presented herein, derived from peer-reviewed studies, highlights the compound's remarkable selectivity for MMP-9, a key target in various pathological conditions, including the impairment of diabetic wound healing.
Quantitative Analysis of Inhibitory Potency
This compound demonstrates a significant and clinically relevant preference for inhibiting MMP-9 over MMP-8. This selectivity is not only reflected in the substantial difference in their respective inhibition constants (Ki) but is also pronounced in their distinct mechanisms of inhibition and the duration of target engagement.
The compound acts as a potent, slow-binding inhibitor of MMP-9, while exhibiting weak, noncompetitive inhibition towards MMP-8.[1][2][3] This differential interaction results in a prolonged residence time on MMP-9, effectively shutting down its enzymatic activity for an extended period. In contrast, its interaction with MMP-8 is transient, with a residence time measured in seconds.[1][2][3]
The calculated selectivity of this compound for MMP-9 over MMP-8 is approximately 450-fold based on their Ki values.[3][4][5] This high degree of selectivity is critical in therapeutic contexts, such as diabetic foot ulcers, where MMP-9 activity is detrimental to the healing process, while MMP-8 plays a beneficial role in tissue repair.[1][4][6] Selective inhibition of MMP-9 by this compound allows for the suppression of the harmful proteolytic activity without compromising the constructive functions of MMP-8.[4][6]
| Parameter | MMP-9 | MMP-8 | Selectivity (MMP-8 Ki / MMP-9 Ki) |
| Inhibition Constant (Ki) | 19 ± 3 nM[1][2] | 8590 ± 230 nM[1][2] | ~450-fold |
| Mechanism of Inhibition | Slow-binding[1][2] | Noncompetitive[1][2] | - |
| Residence Time | 300 ± 1 min[1][2] | Seconds[1][2] | - |
Experimental Protocols
The determination of the inhibitory parameters of this compound against MMP-9 and MMP-8 involves specific and sensitive enzymatic assays. While the exact, detailed protocols from the primary literature are often found in supplementary materials, the following are representative methodologies based on established practices for assessing MMP inhibitors.
MMP-9 Inhibition Assay (Slow-Binding Kinetics)
This assay is designed to characterize the time-dependent inhibition of MMP-9 by this compound.
Materials:
-
Recombinant human MMP-9 (catalytic domain)
-
This compound
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
96-well microplate reader (fluorescence)
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant human MMP-9 is pre-activated according to the manufacturer's instructions. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to wells containing the assay buffer and pre-incubated MMP-9 and inhibitor solutions.
-
Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate by MMP-9, is monitored over time in a microplate reader at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Data Analysis: The progress curves are fitted to the equation for slow-binding inhibition to determine the initial and steady-state velocities. The inhibition constant (Ki) and the rate constants for association (kon) and dissociation (koff) are then calculated from these values.
MMP-8 Inhibition Assay (Noncompetitive Inhibition)
This assay is performed to determine the inhibitory potency of this compound against MMP-8.
Materials:
-
Recombinant human MMP-8 (catalytic domain)
-
This compound
-
Fluorogenic MMP-8 substrate (e.g., a quenched fluorescent collagen-like peptide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
96-well microplate reader (fluorescence)
Procedure:
-
Enzyme, Substrate, and Inhibitor Preparation: Recombinant human MMP-8 is activated as per the supplier's protocol. A range of concentrations of this compound and the fluorogenic substrate are prepared in the assay buffer.
-
Reaction Setup: The assay is performed by adding MMP-8 to wells containing various concentrations of the substrate and the inhibitor.
-
Data Measurement: The initial reaction velocities are measured by monitoring the change in fluorescence over a short period, ensuring that less than 10% of the substrate is consumed.
-
Data Analysis: The inhibition constant (Ki) for noncompetitive inhibition is determined by fitting the initial velocity data to the Michaelis-Menten equation modified for noncompetitive inhibition, often visualized using a Lineweaver-Burk plot.
Signaling Pathway and Experimental Workflow
The selective inhibition of MMP-9 by this compound has significant implications for cellular signaling, particularly in the context of chronic inflammation and wound healing. In diabetic wounds, a cascade of events leads to the upregulation of MMP-9, which in turn perpetuates a pro-inflammatory state and degrades the extracellular matrix, thus hindering the healing process.
In this pathological environment, factors such as Advanced Glycation End-products (AGEs) and Reactive Oxygen Species (ROS) trigger intracellular signaling pathways, including the NF-κB pathway. The activation of NF-κB leads to the increased transcription of the MMP-9 gene, resulting in elevated levels of the MMP-9 enzyme. This compound intervenes by directly inhibiting MMP-9 activity and has also been shown to reduce ROS levels, thereby dampening the pro-inflammatory signaling cascade.
Caption: Signaling pathway in diabetic wounds leading to impaired healing and the points of intervention by this compound.
The experimental workflow to assess the in-vivo efficacy of this compound often involves animal models of diabetic wound healing, where the activity of MMP-9 and MMP-8 can be monitored using techniques like in-situ zymography.
Caption: Experimental workflow for evaluating the selective inhibition of MMP-9 by this compound in a diabetic wound healing model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quickzyme.com [quickzyme.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-ND-336 in Diabetic Foot Ulcer Treatment: A Comparative Analysis of Preclinical Evidence and Therapeutic Alternatives
A Critical Evaluation of a Novel MMP-9 Inhibitor Awaiting Independent Validation
Researchers in the field of chronic wound healing, particularly for diabetic foot ulcers (DFUs), are in constant pursuit of more effective therapeutic agents. One such emerging candidate is (R)-ND-336, a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9). Preclinical studies have positioned this compound as a promising agent, demonstrating accelerated wound healing in diabetic mouse models. This guide provides a comprehensive comparison of this compound with the current standard of care and other therapeutic alternatives, based on available experimental data. A crucial consideration for the scientific community is that the body of research on this compound's efficacy currently originates from a single research group. As such, the findings, while promising, await independent validation to fully establish their reproducibility across different laboratory settings.
Mechanism of Action: A Tale of Two MMPs
Diabetic foot ulcers are characterized by a chronic inflammatory state where the delicate balance of tissue remodeling is disrupted. Two key enzymes from the matrix metalloproteinase family, MMP-8 and MMP-9, play opposing roles in this process. While MMP-8 is considered beneficial for wound repair, elevated levels of active MMP-9 are detrimental, contributing to the degradation of the extracellular matrix and impeding the healing cascade.[1]
This compound is a small molecule designed to selectively inhibit the detrimental MMP-9, thereby allowing the beneficial effects of MMP-8 to prevail.[1] It acts as a slow-binding inhibitor with a high selectivity for MMP-9 (Ki of 19 nM) over other MMPs, including MMP-8 (Ki of 8,590 nM), representing a 450-fold selectivity.[1][2] This high selectivity is a key differentiator from broad-spectrum MMP inhibitors that could inadvertently block the beneficial MMPs.
In contrast, other therapies for DFUs employ different mechanisms. Becaplermin , the only FDA-approved growth factor for this indication, is a recombinant human platelet-derived growth factor (PDGF) that promotes the recruitment and proliferation of cells involved in wound repair.[3][4] Stem cell therapy aims to promote healing through angiogenesis, modulation of inflammation, and secretion of growth factors.[5][6] Hyperbaric oxygen therapy (HBOT) increases the amount of oxygen dissolved in the blood, which can enhance the killing of bacteria by white blood cells, stimulate the release of growth factors, and promote the formation of new blood vessels.[7][8] Advanced wound dressings aim to create an optimal environment for healing by managing moisture, reducing infection, and sometimes delivering active agents.[9][10]
Comparative Efficacy: Preclinical Data on this compound vs. Alternatives
Preclinical studies in diabetic mouse models have demonstrated the potential of this compound in accelerating wound closure. These studies often compare its efficacy against a vehicle control and the FDA-approved Becaplermin.
| Treatment Group | Mean Wound Area Reduction (Day 14) | Key Findings | Citation(s) |
| This compound | Significantly greater than vehicle and Becaplermin | Consistently shows accelerated wound closure and complete re-epithelialization in diabetic mice. | [11][12] |
| Becaplermin | Moderate improvement over vehicle | The only FDA-approved growth factor, shows modest efficacy in clinical trials.[13][14] | [13][14][15] |
| Vehicle Control | Minimal wound closure | Represents the natural, impaired healing process in diabetic models. | [11][12] |
Clinical data for alternative therapies show variable success rates:
| Therapeutic Alternative | Efficacy in Clinical Trials | Key Findings | Citation(s) |
| Stem Cell Therapy | Promising results in early phase trials | Studies have shown high rates of ulcer closure in patients with non-healing ulcers.[16][17] | [5][16][17] |
| Hyperbaric Oxygen Therapy | Evidence of improved healing rates and reduced amputation risk | A meta-analysis has shown significant benefits, though some studies show no significant difference. | [7][8][18] |
| Advanced Wound Dressings | Varies by dressing type | Some advanced dressings show superiority over standard care in promoting healing.[9][19][20] | [9][19][20] |
Signaling Pathways and Experimental Workflow
To understand the biological context and the experimental approach for evaluating this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Role of MMP-8 and MMP-9 in diabetic wound healing and the inhibitory action of this compound.
Caption: A generalized workflow for preclinical evaluation of this compound in a diabetic mouse model.
Experimental Protocols
The following is a summary of the typical experimental protocol used in the preclinical evaluation of this compound in diabetic mouse models, as reported in the literature.[12][21][22]
1. Animal Model:
-
Species: Male diabetic mice (e.g., db/db mice), which are genetically diabetic and exhibit impaired wound healing.
-
Acclimatization: Animals are acclimated to the laboratory environment for a specified period before the experiment.
2. Wound Creation:
-
Anesthesia: Mice are anesthetized using a standard anesthetic protocol.
-
Wounding: A full-thickness excisional wound is created on the dorsal side of the mouse using a sterile biopsy punch (typically 6-8 mm in diameter).
3. Treatment Groups and Administration:
-
Animals are randomly assigned to different treatment groups, including:
-
This compound (e.g., 50 µ g/wound/day )
-
Becaplermin (as a positive control)
-
Vehicle (as a negative control)
-
-
The assigned treatment is topically applied to the wound daily for a specified duration (e.g., 14 days).
4. Data Collection:
-
Wound Area Measurement: Wounds are digitally photographed at regular intervals (e.g., days 0, 3, 7, 10, 14), and the wound area is quantified using image analysis software. The percentage of wound closure is then calculated.
-
Histological Analysis: At the end of the study, mice are euthanized, and wound tissue is excised for histological analysis (e.g., Hematoxylin and Eosin staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Biochemical Analysis: Wound tissue may be homogenized to measure the activity of MMP-9 and MMP-8 using techniques like zymography or specific activity assays.
5. Statistical Analysis:
-
Statistical tests (e.g., ANOVA, t-tests) are used to compare the outcomes between the different treatment groups to determine the statistical significance of the observed effects.
Conclusion and Future Directions
The preclinical data for this compound presents a compelling case for its potential as a novel therapeutic for diabetic foot ulcers. Its selective inhibition of MMP-9 addresses a key pathological driver of impaired wound healing. The reported efficacy in animal models, particularly its superiority over the current FDA-approved standard, Becaplermin, is noteworthy.
However, the critical next step for the scientific and drug development community is the independent replication of these findings. Reproducibility is a cornerstone of scientific validation, and until the effects of this compound are confirmed by unaffiliated laboratories, its true therapeutic potential remains provisional. Future research should focus on:
-
Independent Validation: Studies by different research groups to confirm the efficacy and safety of this compound in various preclinical models.
-
Head-to-Head Comparisons: Rigorous comparative studies against a wider range of emerging therapies, not just Becaplermin.
-
Translational Studies: Progression to well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients with diabetic foot ulcers.[23]
Should the promising preclinical results be independently verified, this compound could represent a significant advancement in the management of this debilitating complication of diabetes.
References
- 1. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Becaplermin? [synapse.patsnap.com]
- 5. Stem Cell-Based Therapy: A Promising Treatment for Diabetic Foot Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stem Cell-Based Therapy for Diabetic Foot Ulcers [frontiersin.org]
- 7. cutiscareusa.com [cutiscareusa.com]
- 8. hillcountrywoundcare.com [hillcountrywoundcare.com]
- 9. Dressings for treating foot ulcers in people with diabetes: an overview of systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yenssenbiotech.com [yenssenbiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
- 17. Effectiveness of Stem Cell Therapy for Diabetic Foot Ulcers: A Systematic Review and GRADE Compliant Bootstrapped Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hyperbaric Oxygen Therapy for Diabetic Foot Wounds: Has hope hurdled hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness of different advanced wound dressings versus standard of care for the management of diabetic foot ulcers: a meta-analysis of randomized controlled trials for the development of the Italian guidelines for the treatment of diabetic foot syndrome | CoLab [colab.ws]
- 20. Effectiveness of different advanced wound dressings versus standard of care for the management of diabetic foot ulcers: a meta-analysis of randomized controlled trials for the development of the Italian guidelines for the treatment of diabetic foot syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of this compound for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
Independent Validation of (R)-ND-336 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on (R)-ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9), for the treatment of diabetic foot ulcers (DFUs). The information is based on published, peer-reviewed research. A key aspect of this analysis is the independent validation of the initial findings. To date, the majority of the primary research on the efficacy of this compound in diabetic wound healing has been conducted by the founding research group at the University of Notre Dame. While this work is extensive and published in high-impact journals, independent replication of the in vivo wound healing efficacy by other research groups has not yet been identified in the public domain. The drug is currently undergoing Investigational New Drug (IND)-enabling studies, which involve rigorous toxicological testing.
Executive Summary
This compound is a potent and highly selective small-molecule inhibitor of MMP-9, an enzyme implicated in the pathology of chronic wounds such as DFUs. Research suggests that in diabetic wounds, MMP-9 is overexpressed and contributes to tissue degradation and impaired healing, while a related enzyme, MMP-8, is beneficial for wound repair. This compound has been shown in preclinical studies to selectively inhibit the detrimental MMP-9 without significantly affecting the beneficial MMP-8, leading to accelerated wound healing in diabetic mouse models. It has demonstrated superior efficacy compared to the FDA-approved drug, becaplermin, in these models.
Data Presentation
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Compound | Target MMP | Inhibition Constant (Ki) | Selectivity (MMP-8 Ki / MMP-9 Ki) | Residence Time on MMP-9 |
| This compound | MMP-9 | 19 ± 3 nM [1] | ~452-fold [1] | 300 ± 1 min [2][3] |
| MMP-8 | 8590 ± 230 nM[1][2] | < 1 second[1] | ||
| MMP-2 | 127 nM[4] | Not Reported | ||
| MMP-14 | 119 nM[4] | Not Reported | ||
| (R,S)-ND-336 (racemic) | MMP-9 | 150 ± 10 nM | ~51-fold | Not Reported |
| MMP-8 | 7700 ± 100 nM | Not Reported | ||
| Becaplermin | MMP-9 | Poor inhibitor (17% inhibition at 4 µM)[1] | Not Applicable | Not Applicable |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Wound Healing Models
| Treatment Group (Topical) | Dosage | Outcome Measure | Result |
| This compound | 50 µ g/wound/day | Wound Closure (Day 7) | Significantly faster healing vs. Vehicle & Becaplermin [1] |
| Becaplermin | 5 µ g/wound/day | Wound Closure (Day 7) | No significant difference from vehicle[1] |
| Vehicle (water) | N/A | Wound Closure (Day 7) | Baseline healing rate[1] |
| This compound | 50 µ g/wound/day | MMP-9 Activity in vivo | Complete inhibition [1][5] |
| Becaplermin | 5 µ g/wound/day | MMP-9 Activity in vivo | Indirectly decreased, but not completely inhibited[1] |
| (R,S)-ND-336 | 50 µ g/wound/day | Wound Healing | Less efficacious than this compound[1] |
| This compound + Linezolid | 50 µ g/wound/day + antibiotic | Wound Closure (infected wounds) | Further acceleration of healing compared to either agent alone[2][3] |
Experimental Protocols
MMP Inhibition Assay
The inhibitory activity of this compound is determined using a fluorogenic substrate assay. Recombinant human MMPs (e.g., MMP-9, MMP-8) are activated and then incubated with varying concentrations of the inhibitor. A fluorogenic peptide substrate, specific for the MMP being tested, is added to the mixture. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. The inhibition constant (Ki) is then calculated from the reaction rates at different inhibitor concentrations. The assays are typically performed in a buffer solution at a controlled pH and temperature.
Diabetic Mouse Wound Healing Model
The efficacy of this compound in promoting wound healing is assessed using a diabetic mouse model, often db/db mice, which exhibit a phenotype similar to human type 2 diabetes. A full-thickness excisional wound is created on the dorsal side of the mouse. The test compound, formulated as a topical gel, is applied to the wound daily. A control group receives a vehicle-only treatment. Wound closure is monitored by capturing digital images of the wounds at regular intervals and measuring the wound area using image analysis software. At the end of the study period, wound tissue may be harvested for histological analysis to assess re-epithelialization, granulation tissue formation, and angiogenesis. In some studies, in-situ zymography is used to visualize MMP activity directly within the wound tissue.[1]
For studies involving infected wounds, a bacterial suspension (e.g., Staphylococcus epidermidis) is applied to the wound bed after excision.[2][3]
Mandatory Visualization
Caption: Mechanism of this compound in Diabetic Wound Healing.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MMP-9 Inhibitor this compound Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of (R)-ND-336: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For novel or specialized compounds such as (R)-ND-336, a specific Safety Data Sheet (SDS) may not be readily available in public domains. In such instances, a systematic approach based on general principles of chemical waste management is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and other research chemicals with limited public safety information.
Core Principles for Disposal of Research Chemicals
When a specific SDS is unavailable, the primary course of action is to consult your institution's Environmental Health and Safety (EHS) department. They are equipped to provide guidance based on the chemical's known properties, synthesis route, and potential hazards. The following steps should be taken in consultation with EHS professionals.
Step 1: Preliminary Hazard Assessment
Before handling or disposing of this compound, a thorough hazard assessment is crucial. This involves:
-
Reviewing Synthesis and Precursor Data: Analyze the chemical structure and the reagents used in the synthesis of this compound to anticipate potential reactivity, toxicity, and other hazards.
-
Consulting Internal Documentation: Refer to any internal research notes, risk assessments, or preliminary safety data generated during the development of the compound.
-
Utilizing Structure-Activity Relationship (SAR) Analysis: If applicable, use computational tools to predict potential toxicological and ecotoxicological properties based on the molecular structure of this compound.
Step 2: Segregation and Labeling
Proper segregation and clear labeling of chemical waste are fundamental for safe disposal.
-
Waste Stream Identification: In collaboration with your EHS department, determine the appropriate waste stream for this compound. Based on its anticipated properties, it may be classified as hazardous chemical waste, non-hazardous waste, or may require special handling (e.g., if it is a potent cytotoxic agent).
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound," the quantity, and any known or suspected hazards. Avoid using abbreviations or acronyms.
Step 3: Waste Collection and Storage
-
Container Compatibility: Use a waste container that is chemically compatible with this compound to prevent leaks or reactions.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for secondary containment.
Step 4: Disposal Route Determination
The final disposal method will be determined by your EHS department in accordance with local, state, and federal regulations. Common disposal routes for chemical waste include:
-
Incineration: High-temperature incineration is a common method for destroying organic chemical waste.
-
Landfill: Some non-hazardous chemical waste may be suitable for disposal in a designated landfill.
-
Chemical Treatment: In some cases, chemical neutralization or deactivation may be required before final disposal.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific SDS is not available.
Quantitative Data Summary
As no specific public data for this compound is available, a quantitative data table cannot be provided. For any research chemical, it is the responsibility of the generating laboratory to determine or estimate key quantitative safety parameters. This data should be documented and provided to the EHS department. Key parameters to consider are:
| Parameter | Value | Source |
| LD50 (Oral, Rat) | To be determined (TBD) or estimated | Internal studies or predictive models |
| LC50 (Inhalation) | TBD or estimated | Internal studies or predictive models |
| Ecotoxicity | TBD or estimated | Internal studies or predictive models |
| Flash Point | TBD or estimated | Experimental measurement or estimation |
| Boiling/Melting Point | TBD or estimated | Experimental measurement |
Note: The absence of data does not mean the absence of hazard. Always handle unknown compounds with a high degree of caution.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound cannot be provided without specific knowledge of its chemical properties. Any deactivation or treatment protocols should be developed in a controlled laboratory setting, with appropriate personal protective equipment (PPE) and engineering controls, and under the direct supervision of qualified safety personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
